3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBLZWDWAXKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504997 | |
| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75473-09-5 | |
| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. Due to the limited availability of specific experimental data for this particular isomer in public databases, this guide combines established chemical principles, data from structurally related compounds, and predictive models to offer a thorough resource for research and development.
Chemical Structure and Properties
IUPAC Name: this compound
Synonyms: 2,3-Dichlorobenzoylacetonitrile
Molecular Formula: C₉H₅Cl₂NO
Molecular Weight: 214.05 g/mol
The chemical structure consists of a propanenitrile backbone with a carbonyl group at the 3-position and a 2,3-dichlorophenyl substituent also at the 3-position.
Navigating the Synthesis and Potential Applications of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document focuses on a proposed synthetic route, a comparative analysis of its isomers, and an exploration of its potential biological activities based on structurally related compounds. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development.
Introduction
The 3-(Dichlorophenyl)-3-oxopropanenitrile scaffold is a recurring motif in compounds with diverse biological activities. The specific substitution pattern of the chlorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide specifically addresses the 2,3-dichloro isomer, providing a foundational resource for its synthesis and potential therapeutic exploration.
Chemical Identity and Properties
Table 1: Physicochemical Properties of Dichlorophenyl-3-oxopropanenitrile Isomers
| Property | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile | 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile |
| CAS Number | 39528-61-5 | 4640-68-0[1] | 69316-09-2 |
| Molecular Formula | C₉H₅Cl₂NO | C₉H₅Cl₂NO | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol | 214.05 g/mol | 214.05 g/mol |
| Appearance | Not specified | Not specified | Light yellow to light brown solid |
| Storage Temperature | 2-8°C | Not specified | Room temperature |
Proposed Synthesis of this compound
The synthesis of the target compound can be logically approached in a two-step process, starting from the commercially available 2,3-dichlorobenzoyl chloride. The first step involves the formation of the key intermediate, 2,3-dichlorobenzoyl cyanide, followed by its reaction with acetonitrile.
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This protocol is adapted from established methods for the cyanation of benzoyl chlorides.[2][3][4][5][6]
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Toluene
-
Petroleum ether
Procedure:
-
In a reaction vessel, combine 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.
-
Heat the mixture to 160-165°C and maintain stirring at this temperature for 7 hours.
-
Cool the reaction mixture to 85°C and add 1200 ml of toluene.
-
Stir the mixture for 1 hour at 60°C, then cool to 15°C.
-
Filter the mixture to remove inorganic salts.
-
Distill the toluene from the filtrate at 55°C under reduced pressure.
-
The crude product can be crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[2]
Proposed Experimental Protocol: Synthesis of this compound
This proposed method is based on the known reactivity of benzoyl cyanides with acetonitrile in the presence of a base.
Materials:
-
2,3-Dichlorobenzoyl cyanide
-
Anhydrous acetonitrile
-
Sodium ethoxide (or another suitable base)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,3-dichlorobenzoyl cyanide in anhydrous diethyl ether.
-
Add anhydrous acetonitrile to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol via the dropping funnel.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Activity and Experimental Protocols
While specific biological data for this compound is not available, compounds containing the dichlorophenyl moiety have shown a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]
Anticancer Activity
The anticancer potential of dichlorophenyl derivatives has been linked to the inhibition of key signaling pathways, such as the p38α MAPK pathway, which is integral to cell proliferation and apoptosis.[7]
Table 2: Anticancer Activity of Structurally Related Dichlorophenyl Compounds
| Compound | Cell Line | Activity Metric | Value |
| 2-(3,4-Dichlorophenyl)-4H-benzo[d][2][4]oxazin-4-one | MCF-7 | IC₅₀ | 68.59 µg/mL |
| 5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid derivative | A549, MCF-7, MDA-MB-231, HCT-116, HepG2 | % Inhibition of p38α MAPK | >70% |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
p38α MAPK Signaling Pathway Diagram
Caption: Inhibition of the p38α MAPK pathway.
Conclusion
While this compound remains a compound with limited publicly available data, this guide provides a robust framework for its synthesis and initial biological evaluation. By leveraging the known chemistry of its precursors and the biological activities of related dichlorophenyl compounds, researchers can confidently embark on the exploration of this molecule's potential in drug discovery and development. The provided protocols and diagrams serve as a practical starting point for these endeavors.
References
- 1. 4640-68-0|3-(3,4-Dichlorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 2. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile from 2,3-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2,3-dichloroaniline. The synthesis involves a classical Sandmeyer reaction to form the key intermediate, 2,3-dichlorobenzonitrile, followed by a Claisen-type condensation to yield the target β-ketonitrile.
This document provides detailed experimental protocols, tabulated quantitative data for the materials involved, and a visual representation of the synthetic workflow to aid in the successful execution and understanding of this chemical transformation.
Synthetic Pathway Overview
The synthesis of this compound from 2,3-dichloroaniline is accomplished via a two-step process. The first step is the conversion of the primary aromatic amine of 2,3-dichloroaniline to a nitrile group through a Sandmeyer reaction, yielding 2,3-dichlorobenzonitrile. This intermediate is then subjected to a Claisen-type condensation with an acetate source, such as ethyl acetate, in the presence of a strong base to afford the final product.
Caption: Synthetic workflow for this compound.
Quantitative Data of Materials
A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below for easy reference.
| Compound Name | Starting Material: 2,3-Dichloroaniline | Intermediate: 2,3-Dichlorobenzonitrile | Final Product: this compound |
| Molecular Formula | C₆H₅Cl₂N | C₇H₃Cl₂N | C₉H₅Cl₂NO |
| Molecular Weight ( g/mol ) | 162.02 | 172.01 | 214.05 |
| CAS Number | 608-27-5 | 6574-97-6 | 75473-09-5 |
| Appearance | Colorless to yellowish liquid or solid | White to off-white solid | Not readily available |
| Melting Point (°C) | 23-25 | 60-64[1] | Not readily available |
| Boiling Point (°C) | 252 | Not readily available | Not readily available |
| Density (g/cm³) | 1.38 | Not readily available | Not readily available |
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2,3-Dichlorobenzonitrile via Sandmeyer Reaction
This procedure involves the diazotization of 2,3-dichloroaniline followed by reaction with a cyanide source, catalyzed by a copper salt.[2][3]
Materials:
-
2,3-Dichloroaniline (1.00 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (Caution: Highly Toxic)
-
Toluene
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-dichloroaniline (1.00 eq.) and concentrated hydrochloric acid (approx. 3 eq.).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper. The resulting solution is the 2,3-dichlorobenzenediazonium chloride solution.
-
-
Cyanation:
-
In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in deionized water. (Caution: Handle cyanides with extreme care in a fume hood).
-
Cool this cyanide solution to 0-5 °C in an ice bath and add a layer of toluene.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic extracts and wash with a saturated sodium carbonate solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude 2,3-dichlorobenzonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.
-
Step 2: Synthesis of this compound via Claisen-type Condensation
This procedure is adapted from the condensation of benzyl cyanide with ethyl acetate and is expected to yield the target β-ketonitrile.[4]
Materials:
-
2,3-Dichlorobenzonitrile (1.00 eq.)
-
Sodium metal (or Sodium Ethoxide)
-
Absolute Ethanol
-
Ethyl Acetate (anhydrous)
-
Diethyl Ether (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.3 eq.) in absolute ethanol under a nitrogen atmosphere.
-
-
Condensation Reaction:
-
To the hot sodium ethoxide solution, add a mixture of 2,3-dichlorobenzonitrile (1.00 eq.) and anhydrous ethyl acetate (1.5 eq.).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the sodium salt of the product.
-
-
Work-up and Purification:
-
Collect the precipitated sodium salt by filtration and wash it with anhydrous diethyl ether.
-
Dissolve the sodium salt in cold deionized water.
-
Precipitate the this compound by slowly adding glacial acetic acid with vigorous stirring while keeping the temperature below 10 °C.
-
Collect the solid product by suction filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Signaling Pathways and Logical Relationships
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps involve the formation of an aryl radical from the diazonium salt, which is initiated by a single-electron transfer from the copper(I) catalyst.
References
Spectroscopic Data for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Search for Characterization Data
A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) and detailed synthetic protocols for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, also known as 2,3-dichlorobenzoylacetonitrile, did not yield specific experimental results for this compound. While information on related isomers and precursors is available, the requested detailed technical guide for the 2,3-dichloro substituted molecule cannot be compiled from the existing scientific literature.
The investigation for the spectroscopic characterization of this compound involved a multi-faceted search strategy. This included querying chemical databases and scientific literature for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Furthermore, searches were conducted to identify established synthetic routes that would likely contain the desired characterization details.
While the synthesis of the related precursor, 2,3-dichlorobenzoyl cyanide, is documented in the context of the synthesis of the pharmaceutical Lamotrigine, a definitive and detailed experimental protocol for the subsequent conversion to this compound with its associated spectroscopic data could not be located.
A potential synthetic pathway for this class of compounds, known as β-ketonitriles, is the Claisen condensation of an appropriately substituted acetophenone with a cyanoformate ester. However, no specific literature detailing this reaction for 2,3-dichloroacetophenone was found. A documented synthesis for the isomeric compound, 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile, suggests a possible methodological approach, but the absence of experimental data for the 2,3-dichloro isomer prevents a direct application or data extrapolation.
Due to the lack of available experimental data, the core requirements of providing clearly structured tables of quantitative spectroscopic data, detailed experimental protocols, and a visualized experimental workflow for this compound cannot be fulfilled at this time. Further experimental research would be required to generate and publish this specific information.
In-depth Technical Guide: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. Despite extensive searches for its mechanism of action, biological targets, quantitative efficacy data, and associated experimental protocols, no direct research or publications detailing these aspects for this particular molecule could be identified.
The initial search strategy encompassed a wide range of keywords including the compound's name, potential synonyms, and related chemical classes. However, the search results consistently pointed to research on structurally related but distinct molecules. This suggests that this compound may be a novel compound, a synthetic intermediate that has not been biologically characterized, or a substance that has not been the subject of published scientific investigation.
While no direct information is available for the topic compound, analysis of related structures containing the dichlorophenyl moiety or the oxopropanenitrile functional group can offer hypothetical insights into its potential biological activities. It is crucial to emphasize that the following sections are based on inferences from related compounds and are not direct evidence of the mechanism of action for this compound.
Potential, Inferred Mechanisms of Action
Based on the biological activities of structurally similar compounds, several hypothetical mechanisms of action for this compound could be postulated. These are purely speculative and would require experimental validation.
Kinase Inhibition
The dichlorophenyl group is a common feature in a number of kinase inhibitors. For example, some anilino-quinazoline derivatives bearing a dichlorophenyl group have been shown to inhibit epidermal growth factor receptor (EGFR) kinase. It is conceivable that this compound could interact with the ATP-binding site of various kinases, potentially leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Ion Channel Modulation
Certain dichlorophenyl-containing compounds have been identified as modulators of ion channels. For instance, a novel and potent transient receptor potential vanilloid 4 (TRPV4) channel agonist, GSK1016790A, incorporates a 2,4-dichlorophenyl group.[1] Depending on the overall molecular conformation, this compound could potentially act as either an agonist or antagonist of specific ion channels, thereby influencing cellular excitability and signaling.
Neurotransmitter Transporter Inhibition
The 3,4-dichlorophenyl substituent is a key pharmacophore in the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] This suggests that dichlorophenyl-containing molecules can bind to and inhibit the function of neurotransmitter transporters. While the oxopropanenitrile moiety differs significantly from the rest of the sertraline structure, the possibility that this compound could exhibit some affinity for monoamine transporters cannot be entirely ruled out without experimental data.
Quantitative Data (Hypothetical)
In the absence of any experimental data for this compound, it is impossible to provide any quantitative information such as IC50, EC50, or pharmacokinetic parameters. The tables below are placeholders to illustrate how such data would be presented if it were available.
Table 1: Hypothetical In Vitro Activity
| Target | Assay Type | IC50 (µM) |
| Kinase X | Kinase Assay | Data not available |
| Ion Channel Y | Patch Clamp | Data not available |
| Transporter Z | Uptake Assay | Data not available |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | Data not available | N/A | N/A |
| Cmax (ng/mL) | Data not available | N/A | N/A |
| Tmax (h) | Data not available | N/A | N/A |
| Half-life (h) | Data not available | N/A | N/A |
Experimental Protocols (Hypothetical)
Should research on this compound be undertaken, a series of standard experimental protocols would be employed to elucidate its mechanism of action.
General Experimental Workflow
References
- 1. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
In Silico Prediction of Molecular Targets for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Technical Guide
Disclaimer: As of December 2025, specific biological targets for the compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile are not extensively documented in publicly available scientific literature. This guide therefore outlines a comprehensive and robust in silico workflow to predict and validate its potential molecular targets, serving as a methodological whitepaper for researchers, scientists, and drug development professionals. The data and specific pathways presented are illustrative and intended to guide the research process for this and other novel small molecules.
Introduction
The identification of molecular targets is a cornerstone of modern drug discovery and chemical biology. Understanding how a small molecule exerts its biological effects at a molecular level is crucial for mechanism of action studies, lead optimization, and predicting potential therapeutic applications or toxicity. This compound is a compound whose biological activity profile is not yet fully characterized. In silico target prediction, or "target fishing," offers a time- and cost-effective strategy to generate testable hypotheses about its molecular targets.[1][2][3]
This technical guide details a multi-faceted computational workflow to predict the protein targets of this compound. By integrating ligand-based and structure-based approaches, we can generate a high-confidence list of putative targets, paving the way for focused experimental validation.
A Multi-Pronged In Silico Target Prediction Workflow
A robust in silico target prediction strategy relies on the convergence of multiple, independent computational methods. This consensus approach minimizes the risk of false positives inherent in any single prediction algorithm. The proposed workflow integrates reverse docking, pharmacophore modeling, and chemical similarity searching.
Figure 1: In Silico Target Prediction Workflow.
Hypothetical Predicted Targets for this compound
Executing the workflow described above would yield a list of potential protein targets. These targets would be ranked based on a consensus score derived from the different predictive methods. The table below presents a hypothetical summary of such results for illustrative purposes. The docking scores represent the predicted binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction. The similarity score (Tanimoto coefficient) is based on comparing the compound's structure to known ligands of the target.
| Target ID (UniProt) | Target Name | Target Class | Predicted Docking Score (kcal/mol) | Ligand Similarity (Tanimoto) | Rationale / Potential Implication |
| P04626 | ERBB2 | Kinase | -9.8 | 0.45 | Dichlorophenyl moieties are present in some kinase inhibitors. Potential anticancer activity. |
| P11362 | HSP90AA1 | Chaperone | -9.5 | 0.42 | Inhibition of HSP90 is a known anticancer strategy. |
| P00394 | DHFR | Enzyme | -8.9 | 0.51 | Oxopropanenitrile scaffold may mimic endogenous substrates. Potential antimicrobial/anticancer activity. |
| P27361 | MAPK14 (p38α) | Kinase | -8.7 | 0.48 | Implicated in inflammatory signaling pathways. Potential anti-inflammatory activity. |
| P08684 | VDR | Nuclear Receptor | -8.5 | 0.39 | Modulation of nuclear receptors can have widespread effects on gene expression. |
Detailed Methodologies and Experimental Protocols
In Silico Methodologies
a) Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of this compound.
-
Protocol:
-
Obtain the 2D structure of the compound (SMILES: N#CC(C(=O)C1=C(C=CC=C1Cl)Cl)C).
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformation.
-
Generate appropriate ionization and tautomeric states at a physiological pH (7.4).
-
Save the final structure in a .sdf or .mol2 format for subsequent analyses.
-
b) Reverse Docking:
-
Objective: To predict the binding affinity of the compound against a large library of protein structures.[4][5][6][7][8]
-
Protocol:
-
Select a prepared protein structure database (e.g., a curated subset of the Protein Data Bank - PDB).
-
For each protein, define the binding site. This can be done by identifying known ligand-binding pockets or using pocket prediction algorithms.
-
Utilize a docking program (e.g., AutoDock, GOLD, Glide) to systematically place the prepared ligand into the defined binding site of each protein.
-
Calculate the binding energy for each ligand-protein complex using the software's scoring function.
-
Rank the proteins based on their docking scores. The top-ranked proteins are considered potential targets.
-
c) Pharmacophore-Based Screening:
-
Objective: To identify targets whose known ligands share key 3D chemical features with the query compound.[1][3][9]
-
Protocol:
-
Generate a 3D pharmacophore model from the prepared structure of this compound. This model will consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
Screen this pharmacophore model against a database of known ligands with annotated targets (e.g., PharmGKB, ChEMBL).
-
Identify targets whose ligands show a high degree of pharmacophoric similarity to the query compound.
-
Rank potential targets based on the fit scores of their known ligands to the query pharmacophore.
-
Experimental Validation Protocols
a) Target Binding Assays (Example: Kinase Binding Assay):
-
Objective: To experimentally confirm a direct interaction between the compound and a predicted kinase target (e.g., ERBB2).
-
Protocol:
-
Assay Principle: Utilize a competitive binding assay format, such as the KINOMEscan™ platform or a similar technology. This involves incubating the test compound with the kinase of interest and a broad-spectrum, immobilized kinase inhibitor.
-
Procedure:
-
Immobilize the predicted kinase target on a solid support.
-
Add the test compound (this compound) at various concentrations.
-
Add a known, labeled ligand (e.g., a fluorescently tagged broad-spectrum inhibitor) that binds to the active site.
-
After incubation, wash away unbound components.
-
Quantify the amount of labeled ligand that remains bound to the kinase.
-
-
Data Analysis: A reduction in the signal from the labeled ligand indicates that the test compound is competing for binding. Calculate the dissociation constant (Kd) or IC50 value from the dose-response curve.
-
b) Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement in a cellular context.
-
Protocol:
-
Assay Principle: Based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Procedure:
-
Treat intact cells or cell lysates with the test compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of the predicted target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Hypothetical Signaling Pathway Involvement
Based on the hypothetical prediction of ERBB2 and MAPK14 (p38α) as targets, a plausible mechanism of action could involve the modulation of cancer-related cell signaling pathways, such as the PI3K/Akt and MAPK pathways. Inhibition of these kinases could lead to downstream effects on cell proliferation, survival, and apoptosis.
Figure 2: Hypothetical Signaling Pathway Modulation.
Conclusion
While experimental data on this compound is currently scarce, the in silico workflow detailed in this guide provides a powerful, systematic, and resource-efficient blueprint for identifying its potential molecular targets. By combining ligand- and structure-based computational methods, researchers can generate a prioritized list of candidate proteins for subsequent experimental validation. This approach not only accelerates the elucidation of a compound's mechanism of action but also helps in uncovering novel therapeutic opportunities and potential off-target effects, thereby significantly de-risking the early stages of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 7. ovid.com [ovid.com]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile has been found in publicly available databases. The following guide is a compilation of safety information for structurally related compounds, including dichlorophenyl derivatives and β-ketonitriles, and is intended to provide guidance for researchers, scientists, and drug development professionals. All procedures should be conducted with the utmost caution in a controlled laboratory setting.
Chemical and Physical Properties (Illustrative)
Due to the absence of specific data for this compound, the following table presents estimated properties based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | 214.05 g/mol | - |
| Appearance | Likely a solid (e.g., crystalline powder) | Analogy to similar small organic molecules |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, acetone); low solubility in water | General solubility of similar organic compounds |
Hazard Identification and Classification (Inferred)
Based on the functional groups present (dichlorophenyl, ketone, nitrile), the following hazards are anticipated.
| Hazard Class | GHS Category (Anticipated) | Hazard Statement (Anticipated) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use personal protective equipment (PPE) as described in Section 5. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Experimental Protocol: Synthesis of β-Ketonitriles (General Procedure)
The following is a generalized protocol for the synthesis of β-ketonitriles, which could be adapted for the preparation of this compound. This procedure is based on the reaction of an ester with a nitrile in the presence of a strong base.
Materials:
-
Ester (e.g., methyl 2,3-dichlorobenzoate)
-
Acetonitrile
-
Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the strong base to the anhydrous solvent.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Slowly add a solution of acetonitrile in the anhydrous solvent to the base suspension.
-
Stir the mixture for a specified time to allow for the formation of the nitrile anion.
-
Slowly add a solution of the ester in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature for a set duration, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup, extracting the product with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: A generalized experimental workflow for the synthesis of β-ketonitriles.
Logical Relationships of Hazards and Precautions
The following diagram illustrates the logical flow from the inherent chemical properties of this compound to the necessary safety measures.
Caption: Logical relationship between the chemical's properties, potential hazards, and necessary safety precautions.
This guide provides a framework for the safe handling of this compound based on the current understanding of its chemical class. Researchers should always perform a thorough risk assessment before starting any new experimental work with this compound.
Technical Guide: Solubility and Stability of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a β-ketonitrile, a structural motif of interest in medicinal chemistry. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for compound storage and in high-throughput screening due to its exceptional ability to dissolve a broad range of substances.[1][2] However, understanding the precise solubility and long-term stability of a compound in DMSO is critical for ensuring the accuracy, reproducibility, and reliability of experimental data.[3][4] High concentrations of DMSO can be toxic to cells, and compounds may precipitate when diluted into aqueous buffers, necessitating careful characterization.[1] This technical guide details the experimental protocols required to thoroughly characterize the solubility and stability of this compound in DMSO.
Solubility Determination in DMSO
The solubility of a compound in DMSO is a fundamental parameter that dictates the maximum achievable concentration for stock solutions.[3] This section outlines the protocols for determining the kinetic and thermodynamic solubility of this compound in DMSO.
Data Presentation: Solubility
Quantitative solubility data should be recorded systematically. The following tables provide a template for summarizing experimental findings.
Table 1: Kinetic Solubility of this compound in DMSO
| Parameter | Value | Units | Method |
| Maximum Solubility | mg/mL | Visual Inspection | |
| Molar Solubility | M | Calculation | |
| Temperature | °C | ||
| Observations | e.g., Clear solution, precipitate |
Table 2: Thermodynamic Solubility of this compound in DMSO
| Parameter | Value | Units | Method |
| Equilibrium Solubility | mg/mL | HPLC/LC-MS | |
| Molar Solubility | M | Calculation | |
| Temperature | °C | ||
| Incubation Time | hours | ||
| Agitation Speed | rpm |
Experimental Protocol: Solubility Determination
This protocol describes a method for determining the kinetic solubility of a compound in DMSO, which is a common practice in early drug discovery.[5]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath (optional)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol Steps:
-
Preparation of Stock Solution:
-
Enhancing Dissolution:
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1]
-
Gentle warming (e.g., to 37°C) can be applied, but caution is advised as heat can degrade some compounds.[1]
-
Visually inspect the solution for any undissolved particles against a light and dark background.
-
-
Equilibration for Thermodynamic Solubility:
-
For a more accurate thermodynamic solubility measurement, create a supersaturated solution.
-
Add an excess amount of the solid compound to a known volume of DMSO.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Quantification:
-
After equilibration, centrifuge the sample to pellet any undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Prepare a dilution series of the supernatant in DMSO.
-
Analyze the diluted samples using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound. A standard calibration curve should be used for accurate quantification.
-
Visualization: Solubility Workflow
The following diagram illustrates the general workflow for determining compound solubility in DMSO.
Caption: Workflow for determining the solubility of a compound in DMSO.
Stability Assessment in DMSO
The chemical stability of a compound in a DMSO stock solution is crucial for its use in biological assays, as degradation can lead to a loss of potency or the formation of active byproducts.[6][7] Stability can be affected by factors such as storage temperature, the presence of water, light exposure, and freeze-thaw cycles.[6][7]
Data Presentation: Stability
The results of the stability assessment should be presented clearly, indicating the percentage of the compound remaining over time under different conditions.
Table 3: Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Time Point | % Compound Remaining | Degradation Products Identified |
| Room Temperature (~25°C) | 0 hours | 100 | None |
| 24 hours | |||
| 7 days | |||
| Refrigerated (4°C) | 0 hours | 100 | None |
| 7 days | |||
| 30 days | |||
| Frozen (-20°C) | 0 hours | 100 | None |
| 30 days | |||
| 90 days | |||
| Freeze-Thaw Cycles (-20°C to RT) | 0 cycles | 100 | None |
| 1 cycle | |||
| 5 cycles | |||
| 10 cycles |
Experimental Protocol: Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time and under various storage conditions.
Materials:
-
A stock solution of this compound in anhydrous DMSO (e.g., 10 mM)
-
Sterile, single-use aliquots in appropriate storage vials (e.g., polypropylene or glass)
-
Temperature-controlled storage units (Room temperature, 4°C, -20°C)
-
HPLC or LC-MS system with a suitable detector (e.g., UV-Vis or MS)
Protocol Steps:
-
Preparation of Stability Samples:
-
Prepare a fresh, high-concentration stock solution of the compound in anhydrous DMSO.
-
Dispense the stock solution into multiple single-use aliquots to avoid contamination and repeated freeze-thaw cycles of the main stock.[1]
-
Label each aliquot clearly with the compound name, concentration, date, and storage condition.
-
-
Time-Point Analysis:
-
Analyze a t=0 sample immediately after preparation to establish a baseline purity and concentration.
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, and -20°C).
-
At specified time points (e.g., 24 hours, 7 days, 30 days, 90 days), retrieve one aliquot from each storage condition.
-
-
Freeze-Thaw Cycle Study:
-
Analytical Method:
-
Use a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from potential degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products. If possible, characterize these products using mass spectrometry.
-
Visualization: Stability Workflow
The following diagram illustrates a typical workflow for assessing the stability of a compound in a DMSO solution.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dichlorophenyl Moiety: A Cornerstone in Chemical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of a dichlorophenyl group into molecular structures has been a pivotal strategy in the advancement of pharmaceuticals, agrochemicals, and industrial compounds. The presence of two chlorine atoms on a phenyl ring significantly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic profile, thereby profoundly impacting its biological activity. This guide provides a comprehensive overview of the discovery, history, and applications of dichlorophenyl-containing compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.
A Historical Perspective: From Infamous Insecticide to Lifesaving Medicines
The story of dichlorophenyl compounds is a journey through the annals of chemical history, marked by both groundbreaking discoveries and cautionary tales.
One of the earliest and most well-known examples is Dichlorodiphenyltrichloroethane (DDT) . First synthesized in 1874 by Austrian chemist Othmar Zeidler, its potent insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller.[1] This discovery was so significant that Müller was awarded the Nobel Prize in Physiology or Medicine in 1948.[1] DDT was instrumental in combating malaria and typhus during World War II and subsequently became a widely used agricultural insecticide.[1][2] However, its environmental persistence, bioaccumulation, and adverse effects on wildlife led to its ban in many countries, a pivotal moment in the rise of the modern environmental movement.[2]
The mid-20th century saw the emergence of dichlorophenyl moieties in the pharmaceutical arena. Diclofenac , a widely used non-steroidal anti-inflammatory drug (NSAID), was first synthesized in 1973.[3] Its development marked a significant step in the creation of potent anti-inflammatory agents. In the realm of neuroscience, the development of Sertraline , a selective serotonin reuptake inhibitor (SSRI), in the late 20th century provided a new therapeutic option for depression and anxiety disorders.[4]
More recently, research has focused on dichlorophenyl-containing compounds for a range of therapeutic areas, including oncology. The investigational compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has shown promising anti-cancer activity in preclinical studies.[5] In the agrochemical sector, compounds like the fungicide Iprodione continue to play a role in crop protection.[6]
Quantitative Bioactivity of Dichlorophenyl-Containing Compounds
The potency and efficacy of dichlorophenyl-containing compounds vary widely depending on the specific molecule and its biological target. The following tables summarize key quantitative data for several prominent examples.
| Compound | Target | Assay | IC50 / Ki | Reference |
| Diclofenac | Cyclooxygenase-1 (COX-1) | Human peripheral monocytes | IC50: 0.076 µM | [7] |
| Cyclooxygenase-2 (COX-2) | Human peripheral monocytes | IC50: 0.026 µM | [7] | |
| Cyclooxygenase-1 (COX-1) | Human whole blood assay | IC50: 19 µM | [8] | |
| Cyclooxygenase-2 (COX-2) | Human whole blood assay | IC50: 0.53 µM | [8] | |
| Sertraline | Serotonin Transporter (SERT) | [3H]paroxetine binding | Ki: 0.29 nM | [9] |
| Serotonin Transporter (SERT) | [125I]RTI-55 binding | Ki: 0.26 nM | [3] | |
| COH-SR4 | H358 lung cancer cells | MTT assay | IC50: 23 ± 2 µM | [10] |
| B16-F0 melanoma cells | MTT assay | IC50: 5 ± 1 μM | [5] | |
| Hs600T melanoma cells | MTT assay | IC50: 6 ± 1 μM | [5] | |
| A2058 melanoma cells | MTT assay | IC50: 11 ± 2 μM | [5] |
| Compound | Organism | Assay | EC50 / LC50 / MIC | Reference |
| Iprodione | Microdochium majus | Mycelial growth inhibition | EC50: 193.031 µg/mL | [11] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | Cytotoxicity | LC50: 233.0 ± 19.7 µM | [12] |
| HepG2 (CYP3A4 Transfected) | Cytotoxicity | LC50: 160.2 ± 5.9 µM | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of representative dichlorophenyl-containing compounds and for key biological assays used in their evaluation.
Synthesis of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)
This protocol describes the synthesis of the investigational anti-cancer agent COH-SR4.[5][7]
Materials:
-
3,5-Dichloroaniline
-
3,5-Dichlorophenyl isocyanate
-
Dichloromethane (DCM)
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve 3,5-dichloroaniline (1.00 g, 6.17 mmol) in dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
To the stirring solution, add 3,5-dichlorophenyl isocyanate (1.21 g, 6.17 mmol) portion-wise.
-
Stir the reaction mixture at ambient temperature for 19 hours.
-
Filter the resulting precipitate and wash the filter cake with dichloromethane (2 x 10 mL).
-
Dry the solid product under vacuum to yield 1,3-bis(3,5-dichlorophenyl)urea as a white crystalline solid.
Synthesis of Diclofenac
This protocol outlines a laboratory-scale synthesis of the NSAID Diclofenac.[1][13]
Part 1: Synthesis of Diclofenac Methyl Ester
-
Dissolve diclofenac acid (0.02 mol) in dry methanol (40-45 mL).
-
Carefully add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 5-6 hours at 65°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the excess methanol to obtain the crude methyl ester.
-
Purify the product using a separatory funnel.
Part 2: Synthesis of 2-(2-(2,6-dichlorophenylamino) phenyl) acetohydrazide
-
Reflux the diclofenac methyl ester from Part 1 with hydrazine hydrate in ethanol as a solvent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the precipitated product.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2.[11][14][15]
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Diclofenac) and solvent (e.g., DMSO)
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Reconstitute and dilute the COX enzymes and prepare serial dilutions of the test compound in assay buffer.
-
Reaction Mix Preparation: In each well of a 96-well plate, add in the following order:
-
COX Assay Buffer
-
Heme
-
COX Probe
-
Test compound or vehicle control
-
COX enzyme (COX-1 or COX-2)
-
-
Incubation: Incubate the plate at 25°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This competitive binding assay is used to determine the affinity of compounds for the serotonin transporter.[16][17]
Materials:
-
Membrane preparation from cells expressing the serotonin transporter (e.g., HEK293 cells)
-
Radioligand (e.g., [³H]citalopram)
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM Fluoxetine)
-
Test compound (e.g., Sertraline)
-
96-well filter plate (e.g., glass fiber)
-
Cell harvester
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a stock solution of the radioligand in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Add non-specific inhibitor, radioligand, and membrane preparation.
-
Test Compound wells: Add test compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of dichlorophenyl-containing compounds are a result of their interaction with a variety of cellular targets and signaling pathways.
COH-SR4 and the AMPK/mTOR Signaling Pathway
The anti-cancer compound COH-SR4 exerts its effects by activating the AMP-activated protein kinase (AMPK) pathway.[9][16] AMPK is a key energy sensor in cells. Once activated, it phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells.
References
- 1. ajmc.com [ajmc.com]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. irejournals.com [irejournals.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile molecular weight and formula
An In-depth Technical Guide on 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
The fundamental molecular details of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
Experimental Protocols
Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This procedure is adapted from a known method for the synthesis of benzoyl cyanides from the corresponding benzoyl chlorides.
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Cuprous cyanide
-
Toluene
-
Petroleum ether
Procedure:
-
A reaction vessel is charged with 2,3-dichlorobenzoyl chloride and cuprous cyanide.
-
The mixture is heated to 160-165 °C and stirred at this temperature for approximately 7 hours.
-
After cooling to 85 °C, toluene is added, and the mixture is stirred for an additional hour at 60 °C.
-
The mixture is then cooled to 15 °C, and the inorganic salts are removed by filtration.
-
The solvent is distilled from the filtrate under reduced pressure.
-
The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide[1].
Step 2: Synthesis of this compound
This proposed method is based on the general principle of acylation of the acetonitrile anion with an acyl cyanide.
Materials:
-
2,3-Dichlorobenzoyl cyanide
-
Acetonitrile
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide or sodium amide)
-
Anhydrous ethereal solvent (e.g., tetrahydrofuran)
-
Aqueous acid (for work-up)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, a solution of acetonitrile in the anhydrous ethereal solvent is prepared.
-
The solution is cooled, and the strong base is added to generate the acetonitrile anion.
-
A solution of 2,3-dichlorobenzoyl cyanide in the same solvent is then added dropwise to the acetonitrile anion solution.
-
The reaction is stirred, and its progress is monitored by a suitable technique such as thin-layer chromatography.
-
Upon completion, the reaction is quenched by the addition of a weak aqueous acid.
-
The product is extracted into an organic solvent, washed, dried, and purified using standard techniques like column chromatography.
Potential Biological Activity and Signaling Pathway
Direct studies on the biological activity of this compound are limited. However, related compounds, such as certain dichlorophenylacrylonitriles, have been shown to exhibit cytotoxicity in breast cancer cell lines and act as ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and has been implicated in the control of cell proliferation and differentiation.
Based on this, a hypothetical signaling pathway for this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation.
Caption: Hypothetical AhR signaling pathway for the compound.
This diagram illustrates a potential mechanism where the compound enters the cell and binds to the inactive Aryl Hydrocarbon Receptor (AhR) complex in the cytoplasm. This binding event could lead to a conformational change, dissociation of chaperone proteins, and translocation of the activated AhR-ligand complex into the nucleus. In the nucleus, it would dimerize with the AhR Nuclear Translocator (ARNT). This heterodimer could then bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. The resulting gene products may then mediate cellular effects such as apoptosis or cell cycle arrest.
References
Theoretical Properties of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document focuses on predicted physicochemical properties, proposed experimental protocols for synthesis and characterization, and a theoretical exploration of its potential biological activities based on structurally related compounds. This whitepaper aims to serve as a foundational resource for researchers investigating this and similar chemical entities, providing a structured approach to its further study and potential applications in drug development.
Introduction
Substituted oxopropanenitriles are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their versatile reactivity and potential as scaffolds for the development of novel therapeutic agents. The incorporation of a dichlorophenyl moiety, as in the case of this compound, is of particular interest. Dichlorophenyl groups are present in a variety of bioactive molecules and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This whitepaper provides a detailed theoretical analysis of this compound, offering insights into its chemical characteristics and potential biological relevance.
Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₅Cl₂NO | ChemicalBook[1] |
| Molecular Weight | 214.05 g/mol | ChemicalBook[1] |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Predicted XLogP3 | 2.8 | PubChem (Isomer)[2] |
| Predicted Hydrogen Bond Donors | 0 | PubChem (Isomer)[2] |
| Predicted Hydrogen Bond Acceptors | 2 | PubChem (Isomer)[2] |
| Predicted Rotatable Bond Count | 2 | PubChem (Isomer)[2] |
Note: Predicted values are based on the isomeric compound (2,3-Dichlorophenyl)oxoacetonitrile available on PubChem and should be experimentally verified.
Proposed Synthesis and Characterization
A plausible synthetic route for this compound can be devised based on established organic chemistry principles.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add anhydrous acetonitrile dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2,3-dichlorobenzoyl chloride in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include aromatic protons of the dichlorophenyl ring and the methylene protons of the propanenitrile backbone.
-
Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the carbonyl (C=O) group (around 1680-1700 cm⁻¹) and the nitrile (C≡N) group (around 2250 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point of the purified compound should be determined to assess its purity.
Theoretical Quantum Chemical Analysis (Proposed Protocol)
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound.
Computational Workflow
Caption: Proposed workflow for DFT calculations.
Detailed Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p).
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational frequencies for comparison with experimental IR spectra.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic properties and reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.
-
Potential Biological Activities and Signaling Pathways
While no biological data is currently available for this compound, the activities of structurally related compounds suggest several avenues for investigation.
Potential as an Anticancer Agent
Dichlorophenylacrylonitriles have demonstrated significant cytotoxicity against breast cancer cell lines.[3] The mechanism of action for these related compounds is not fully elucidated but may involve the induction of apoptosis.
Potential as an Enzyme Inhibitor
The dichlorophenyl moiety is found in inhibitors of various enzymes. For instance, dichlorophenyl piperazines are potent inhibitors of 3-beta-hydroxysterol-delta(7)-reductase (DHCR7), an enzyme involved in cholesterol biosynthesis.[4] The oxopropanenitrile core could also interact with the active sites of various enzymes.
Proposed Biological Evaluation Workflow
Caption: Proposed workflow for the biological evaluation of the compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with potential applications in drug discovery. This technical guide provides a theoretical framework for its synthesis, characterization, and biological evaluation. The predicted physicochemical properties and the proposed experimental and computational protocols offer a solid starting point for researchers. The exploration of its potential as an anticancer agent or enzyme inhibitor, based on the activities of related compounds, highlights the need for further investigation into its biological effects. Future experimental validation of the theoretical data presented herein is crucial to unlocking the full potential of this molecule in the development of novel therapeutics.
References
- 1. 3-(2',3'-DICHLOROPHENYL)-3-OXOPROPANENITRILE [amp.chemicalbook.com]
- 2. (2,3-Dichlorophenyl)oxoacetonitrile | C8H3Cl2NO | CID 2735968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a synthetic compound with potential biological activity. This document provides a comprehensive guide for the initial in vitro evaluation of this compound in cell culture. The protocols outlined below are based on methodologies established for structurally related molecules, including other dichlorophenyl derivatives and compounds containing the oxopropanenitrile moiety. These notes are intended to serve as a foundational resource for investigating the cytotoxic and mechanistic properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of related compounds is presented in Table 1. These properties are essential for proper handling, storage, and preparation of stock solutions.
Table 1: Physicochemical Properties of Related Propanenitrile Compounds
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂NO | (Calculated) |
| Molecular Weight | 214.05 g/mol | (Calculated) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,3-Dichloro-β-oxobenzenepropanenitrile | N/A |
| SMILES | C1=CC(=C(C(=C1)C(=O)CC#N)Cl)Cl | N/A |
| InChI Key | (Generated) | N/A |
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic techniques should be followed for all cell culture procedures.
Protocol 1.1: General Cell Culture
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][3]
-
Subculture: Passage cells upon reaching 70-80% confluency.[4] Use Trypsin-EDTA to detach adherent cells.[2][5]
Cytotoxicity Assessment
The MTT assay is a colorimetric method to assess cell viability.[1]
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 250 µM).[1] The final DMSO concentration should not exceed 0.5%.
-
Treatment: Replace the culture medium with the medium containing the compound or vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Example Data Table for Cytotoxicity (IC50) of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Cancer) | 24 | ||
| 48 | |||
| 72 | |||
| HepG2 (Cancer) | 24 | ||
| 48 | |||
| 72 | |||
| MCF-10A (Normal) | 24 | ||
| 48 | |||
| 72 |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. Higher SI values indicate greater selectivity for cancer cells.[6]
Investigation of Apoptosis
Protocol 3.1: Annexin V/PI Staining for Apoptosis
-
Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive).
Cell Cycle Analysis
Protocol 4.1: Propidium Iodide Staining for Cell Cycle
-
Treatment: Treat cells with the compound at IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Potential Mechanism of Action and Signaling Pathways
Based on studies of structurally similar compounds, this compound may exert its effects through various signaling pathways. Dichlorophenyl compounds have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AhR).[7] Activation of AhR can lead to downstream signaling events, including the activation of kinases such as ERK, which can ultimately influence cell fate.[8] Furthermore, related furan-based oxopropanenitriles have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving proteins like Bax, Bcl-2, and p53.[6]
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway for this compound, integrating findings from related compounds.
Caption: Hypothetical signaling cascade for this compound.
Experimental Workflow for Mechanistic Studies
The following diagram outlines a workflow to investigate the proposed mechanism of action.
Caption: Workflow for investigating the mechanism of action.
Conclusion
The provided protocols and application notes offer a structured approach to characterize the in vitro cellular effects of this compound. By systematically evaluating its cytotoxicity and exploring potential underlying mechanisms, researchers can gain valuable insights into the therapeutic potential of this compound. The data generated from these experiments will be crucial for guiding further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathway for 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced TNF-alpha production in differentiated THP-1 human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a hypothetical high-throughput screening (HTS) assay for the identification of inhibitors of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. The assay utilizes the compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile as a potential screening candidate. While direct biological activity of this specific compound is not extensively documented, derivatives of dichlorophenyl compounds have shown inhibitory activity against the p38α MAPK pathway. This document provides a detailed protocol for a fluorescence polarization (FP)-based HTS assay, presents hypothetical data for the compound, and includes diagrams of the experimental workflow and the targeted signaling pathway.
Introduction
The p38α MAPK is a critical component of a signaling cascade that responds to inflammatory cytokines and environmental stresses, leading to the production of pro-inflammatory mediators. Dysregulation of the p38α MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it an attractive target for therapeutic intervention. High-throughput screening provides an efficient method for identifying novel small molecule inhibitors of p38α MAPK from large compound libraries. The structural motif of dichlorophenyl-containing compounds has been associated with various biological activities, including anticancer and antimicrobial effects, with some derivatives showing inhibition of the p38α MAPK pathway. This compound, a benzoylacetonitrile derivative, represents a scaffold that can be explored for potential inhibitory activity against this kinase.
This application note outlines a robust and reproducible FP-based HTS assay designed to identify inhibitors of p38α MAPK. The assay measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of the p38α MAPK. Compounds that bind to this pocket will displace the tracer, resulting in a decrease in the fluorescence polarization signal.
Signaling Pathway
The p38α MAPK signaling pathway is a tiered kinase cascade. It is typically initiated by the activation of upstream kinases (MKK3/6) in response to cellular stress or inflammatory signals. Activated MKK3/6 then phosphorylates and activates p38α MAPK. The active p8α MAPK, in turn, phosphorylates various downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
Materials and Reagents
-
p38α MAPK, active, recombinant human (e.g., from MilliporeSigma)
-
Fluorescent Tracer (e.g., a proprietary fluorescently labeled ATP-competitive ligand)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound (Test Compound)
-
Staurosporine (Positive Control)
-
DMSO (Vehicle Control)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of fluorescence polarization measurements
Assay Principle
The HTS assay is based on the principle of fluorescence polarization. A fluorescent tracer with high affinity for the ATP-binding site of p38α MAPK is used. When the tracer is bound to the large kinase molecule, its rotation is slow, resulting in a high FP signal. In the presence of a competitive inhibitor, the tracer is displaced from the kinase, tumbles more freely in solution, and consequently produces a low FP signal.
HTS Assay Workflow
Detailed Protocol
-
Compound Plating :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration gradient for IC₅₀ determination.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of staurosporine (positive control) into respective wells.
-
-
Reagent Preparation and Addition :
-
Prepare a 2X solution of p38α MAPK in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Add 5 µL of the 2X p38α MAPK solution to each well of the assay plate.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Add 5 µL of the 2X fluorescent tracer solution to each well. The final assay volume is 10 µL.
-
-
Incubation :
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading :
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will be specific to the fluorophore used in the tracer.
-
-
Data Analysis :
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the positive control (staurosporine), and mP_max is the average mP of the negative control (DMSO).
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Data Presentation
The following tables present hypothetical data for the screening of this compound against p38α MAPK.
Table 1: Single-Point Screening Results
| Compound ID | Concentration (µM) | % Inhibition | Hit |
| DCPP-001 | 10 | 65.2 | Yes |
| Staurosporine | 1 | 98.5 | N/A |
| DMSO | N/A | 0.0 | N/A |
Table 2: Dose-Response Data for DCPP-001
| Concentration (µM) | % Inhibition |
| 100 | 95.1 |
| 33.3 | 88.7 |
| 11.1 | 75.3 |
| 3.7 | 52.1 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.3 |
Table 3: Summary of IC₅₀ Values
| Compound | IC₅₀ (µM) |
| This compound (DCPP-001) | 4.2 |
| Staurosporine | 0.05 |
Conclusion
This application note provides a framework for a high-throughput screening assay to identify inhibitors of p38α MAPK, using this compound as a hypothetical test compound. The described fluorescence polarization assay is a robust, sensitive, and scalable method suitable for large-scale screening campaigns. The hypothetical data presented suggest that this compound exhibits inhibitory activity against p38α MAPK, warranting further investigation into its mechanism of action and potential as a therapeutic lead. Researchers can adapt this protocol to screen other compound libraries for novel p38α MAPK inhibitors.
Application Notes and Protocols for the Analytical Detection of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a compound of interest in pharmaceutical research and development. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices to ensure quality control, monitor reaction kinetics, and assess purity. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust techniques for the analysis of this and structurally similar compounds.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of a broad range of compounds, particularly non-volatile and thermally labile substances.[4] For the analysis of this compound, a reversed-phase HPLC method is recommended.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in acetonitrile or a similar suitable solvent.
-
For the sample to be analyzed, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[3]
b) Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.[5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting mobile phase of 65% water (containing 0.1% formic or phosphoric acid to improve peak shape) and 35% acetonitrile can be used.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[5]
-
Detection Wavelength: The optimal wavelength for detection should be determined by analyzing the UV spectrum of the reference standard. A range of 220-340 nm is a good starting point for scanning.[5]
-
Column Temperature: 30 °C.[6]
c) Calibration:
-
Prepare a series of calibration standards by diluting the stock solution of the reference standard to five different concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard. The linearity of the method should be evaluated.
Data Presentation
The following table can be used to summarize the quantitative data obtained from the HPLC-UV analysis.
| Parameter | Value |
| Retention Time (min) | User-defined |
| Linearity (R²) | User-defined |
| Limit of Detection (LOD) | User-defined |
| Limit of Quantification (LOQ) | User-defined |
| Recovery (%) | User-defined |
| Precision (%RSD) | User-defined |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] It is particularly useful for impurity profiling and confirmation of identity.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.[4][7]
-
Dilute the sample to be analyzed in the same solvent to a concentration suitable for GC-MS analysis.
-
If necessary, derivatization may be employed to improve the volatility and thermal stability of the analyte.[8]
b) GC-MS Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[4]
-
Column: A capillary column such as a TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent is recommended.
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 20 °C/min.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan mode for qualitative analysis to obtain the mass spectrum of the compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring characteristic ions of this compound.[4]
c) Calibration:
-
Prepare a series of calibration standards of the reference compound in the chosen solvent.
-
Inject each standard into the GC-MS system.
-
For quantitative analysis in SIM mode, create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Data Presentation
The following table can be used to summarize the quantitative data obtained from the GC-MS analysis.
| Parameter | Value |
| Retention Time (min) | User-defined |
| Characteristic Ions (m/z) | User-defined |
| Linearity (R²) | User-defined |
| Limit of Detection (LOD) | User-defined |
| Limit of Quantification (LOQ) | User-defined |
| Recovery (%) | User-defined |
| Precision (%RSD) | User-defined |
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for GC-MS Analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cipac.org [cipac.org]
- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. env.go.jp [env.go.jp]
Application Note & Protocol: Quantitative Analysis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a chemical compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This document provides a detailed protocol for the quantitative analysis of this compound using a robust and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The methodology is designed to be applicable to various sample matrices, with a primary focus on biological samples such as plasma.
The molecular formula for this compound is C₉H₅Cl₂NO, and it has a formula weight of 214.05 g/mol [1]. The presence of the dichlorophenyl group and the polar oxopropanenitrile moiety makes it well-suited for analysis by reversed-phase HPLC coupled with mass spectrometric detection.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar compound, such as 3-(2,3-Dichlorophenyl-d4)-3-oxopropanenitrile or a related dichlorophenyl compound not present in the samples.
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Control matrix (e.g., blank human plasma)
Standard and Sample Preparation
1.2.1. Stock Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.
1.2.2. Calibration Standards and Quality Controls (QCs)
-
Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions.
-
Spike the working solutions into the control matrix to prepare calibration standards and QC samples at various concentrations.
1.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins[2].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
HPLC-MS Method
The following tables summarize the instrumental conditions for the analysis. These parameters are a starting point and may require optimization based on the specific instrument used.
Table 1: HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent[3] |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm particle size)[4] |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6410 QQQ, SCIEX 6500+)[2][3] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Drying Gas Temp | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 214.0 | Fragment 1 | Optimized Value |
| 214.0 | Fragment 2 | Optimized Value | |
| Internal Standard (e.g., Deuterated Analog) | 218.0 | IS Fragment | Optimized Value |
Note: The precursor ion for the analyte is the protonated molecule [M+H]⁺. Product ions and collision energies must be determined experimentally by infusing the analytical standard into the mass spectrometer.
Data Presentation and Method Performance
The method should be validated according to relevant guidelines to ensure its reliability for the intended application. The following table summarizes the expected performance characteristics of the assay, with hypothetical but realistic data based on similar published methods[2][4][5][6].
Table 4: Summary of Quantitative Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Matrix Effect | Investigated and compensated for by Internal Standard |
| Recovery | > 85% |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of the analyte through the triple quadrupole mass spectrometer.
This application note provides a comprehensive and detailed HPLC-MS method for the sensitive and selective quantification of this compound. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and minimizes interferences from complex matrices. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantitative data for this compound. The provided parameters serve as a robust starting point for method development and validation.
References
- 1. 3-(2',3'-DICHLOROPHENYL)-3-OXOPROPANENITRILE [amp.chemicalbook.com]
- 2. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the date of this document, there is limited publicly available scientific literature on the specific biological activities and applications of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile as a chemical probe. The proposed applications and experimental designs are based on the known biological activities of structurally related compounds, such as other dichlorophenyl derivatives and β-ketonitriles, which have shown potential in areas like oncology.[1][2][3] Researchers should conduct their own validation experiments.
Introduction
This compound is a small molecule featuring a dichlorinated phenyl ring and a β-ketonitrile moiety. The dichlorophenyl group is a common feature in many biologically active compounds, contributing to properties like metabolic stability and target binding affinity.[2] The β-ketonitrile group is a versatile chemical handle and can be involved in various chemical and biological interactions.[4]
Based on the activity of structurally similar dichlorophenylacrylonitriles, which have demonstrated potent and selective cytotoxicity against cancer cell lines, this compound is proposed here as a potential chemical probe for investigating novel anticancer pathways.[3] Specifically, its potential to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway is a primary area of hypothetical investigation.[3]
Potential Applications
-
Anticancer Drug Discovery: As a potential cytotoxic agent against various cancer cell lines.
-
Chemical Biology Probe: To investigate the role and modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway in cancer biology.
Data Presentation: Hypothetical Biological Activity
The following tables summarize hypothetical data for the biological activity of this compound.
Table 1: Hypothetical Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| MDA-MB-231 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 5.8 |
| HCT116 | Colon Cancer | 2.5 |
| PC-3 | Prostate Cancer | 7.1 |
Table 2: Hypothetical Aryl Hydrocarbon Receptor (AhR) Activation
| Assay Type | Cell Line | Hypothetical EC₅₀ (µM) |
| AhR Reporter Assay | HepG2 | 1.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a 10 mM stock solution in DMSO. The final concentrations may range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the log of the compound concentration.
Caption: Workflow for MTT-based cytotoxicity assay.
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Reporter Assay
This protocol is designed to assess whether this compound can activate the AhR signaling pathway.
Materials:
-
HepG2 cells stably transfected with an AhR-responsive luciferase reporter plasmid.
-
Complete growth medium.
-
This compound (stock solution in DMSO).
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the transfected HepG2 cells in a 96-well white plate at a suitable density.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with serial dilutions of this compound and TCDD. Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.
-
Normalize the luciferase activity to cell viability (which can be determined in a parallel plate).
-
Plot the fold induction of luciferase activity against the log of the compound concentration to determine the EC₅₀ value.
Caption: Hypothetical AhR signaling pathway activation.
References
No Published Cancer Research Data Available for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
Despite a comprehensive search of available scientific literature, no specific cancer research applications, quantitative data, or detailed experimental protocols were found for the compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.
Extensive database searches, including those for "(2,3-dichlorobenzoyl)acetonitrile," "3-oxo-3-(2,3-dichlorophenyl)propanenitrile," and "cytotoxicity of substituted benzoylacetonitriles," did not yield any studies focused on the synthesis, biological activity, or mechanism of action of this specific molecule in the context of cancer research.
While the search results contained information on various other dichlorophenyl derivatives and substituted benzoylacetonitriles with demonstrated anticancer activities, the unique isomeric structure of this compound appears to be uncharacterized in the public domain for this application. For instance, studies were found on dichlorophenylacrylonitriles and N-(2,4-dichloro)benzoyl-N'-phenylthiourea, both of which are structurally distinct from the topic compound.
Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway and workflow diagrams for this compound in cancer research. The absence of primary research data precludes the creation of the detailed and specific content as outlined in the user's request.
Researchers and drug development professionals interested in the potential anticancer properties of this specific compound would need to undertake foundational research, including its synthesis, in vitro screening against cancer cell lines, and subsequent mechanistic studies.
Application Notes and Protocols: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a versatile bifunctional molecule containing a reactive ketonitrile moiety. While not a commonly cited starting material in the mainstream synthesis of blockbuster drugs, its structural features present significant potential for the construction of various heterocyclic scaffolds that are cornerstones of many pharmaceutical agents. The 2,3-dichlorophenyl group is notably a key structural component of the atypical antipsychotic drug Aripiprazole, where it is incorporated via the intermediate 1-(2,3-dichlorophenyl)piperazine.[1][2] Although the standard synthesis of this piperazine derivative proceeds from 2,3-dichloroaniline or 2,3-dichloronitrobenzene, the reactivity of this compound opens avenues for alternative and novel synthetic strategies.[3][4]
These application notes explore the prospective use of this compound as a valuable intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds, such as pyrazoles and pyridines. The protocols provided are based on well-established synthetic methodologies for analogous β-ketonitriles.
Proposed Pharmaceutical Applications
The chemical reactivity of this compound makes it an ideal candidate for the synthesis of various heterocyclic systems.
Synthesis of Substituted Pyrazoles
Substituted pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] The Knorr pyrazole synthesis and related methodologies allow for the straightforward conversion of β-ketoesters and their nitrile analogs into pyrazoles upon reaction with hydrazines.
A proposed application of this compound is the synthesis of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine, a potential pharmacophore or a precursor to more complex drug candidates.
Diagram 1: Proposed Synthesis of a Substituted Pyrazole
Caption: Proposed synthesis of a pyrazole derivative.
Synthesis of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals. The Guareschi-Thorpe synthesis and similar multicomponent reactions can utilize β-ketonitriles to construct highly substituted pyridine rings.[7] this compound could serve as a key building block in the synthesis of novel dihydropyridine or pyridine derivatives, which are known to have applications as, for example, calcium channel blockers.
A plausible synthetic target is a substituted 2-amino-3-cyanopyridine, which can be further functionalized.
Experimental Protocols
The following are detailed, prospective protocols for the synthesis of the aforementioned pyrazole and pyridine derivatives from this compound. These protocols are based on established chemical transformations of similar β-ketonitriles.
Protocol for the Synthesis of 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine
Objective: To synthesize 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine via cyclocondensation.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Diagram 3: Experimental Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a pyrazole.
Protocol for the Synthesis of a Substituted Pyridine Derivative
Objective: To synthesize a substituted pyridine derivative via a multicomponent reaction.
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with constant stirring for 8-10 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a mixture of ethanol and water.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed syntheses, based on typical results for similar reactions reported in the literature.
Table 1: Hypothetical Reaction Parameters and Yields for Pyrazole Synthesis
| Parameter | Value |
| Reactant Ratio (Ketonitrile:Hydrazine) | 1 : 1.1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 5 hours |
| Purity (Crude) | >90% |
| Yield (After Recrystallization) | 75-85% |
Table 2: Hypothetical Analytical Data for 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine
| Analysis | Expected Result |
| Molecular Formula | C₉H₇Cl₂N₃ |
| Molecular Weight | 228.08 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 7.6-7.4 (m, 3H, Ar-H), 6.0 (s, 1H, pyrazole-H), 5.5 (s, 2H, NH₂) |
| Mass Spectrometry (ESI+) | m/z 228.0 [M+H]⁺ |
Table 3: Hypothetical Reaction Parameters and Yields for Pyridine Synthesis
| Parameter | Value |
| Reactant Ratio (Ketonitrile:Malononitrile:Ammonium Acetate) | 1 : 1 : 1.5 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 9 hours |
| Purity (Crude) | >85% |
| Yield (After Recrystallization) | 65-75% |
Conclusion
This compound represents a promising, yet underutilized, intermediate for the synthesis of pharmaceutically relevant heterocyclic compounds. Its structural similarity to precursors of established drugs, combined with the versatility of the β-ketonitrile group, suggests significant potential for its application in novel synthetic routes. The protocols and data presented herein, though prospective, provide a solid foundation for researchers to explore the utility of this compound in the development of new chemical entities. Further investigation into the scope and limitations of these reactions is warranted to fully realize the potential of this compound in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. baranlab.org [baranlab.org]
Application Notes and Protocols for the Derivatization of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile is a β-ketonitrile that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of the dichlorophenyl moiety can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological effects.[1] This document provides detailed protocols for the derivatization of this compound, focusing on the synthesis of 2-aminothiophene derivatives via the Gewald reaction. These derivatives are of significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents, often acting as kinase inhibitors.[2][3]
Derivatization Strategy: The Gewald Reaction
The Gewald three-component reaction is a robust and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] The reaction involves the condensation of a ketone (in this case, the ketone moiety of the starting material), an active methylene compound (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][5]
Reaction Scheme
Caption: General scheme of the Gewald reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2,3-dichlorophenyl)-5-cyanothiophene-3-carbonitrile
This protocol describes the synthesis of a 2-aminothiophene derivative using malononitrile as the active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)[5]
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.0 equiv), malononitrile (10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).
-
Add 30 mL of ethanol to the flask.
-
To the stirred suspension, add morpholine (2 mmol, 0.2 equiv) as the catalyst.
-
Heat the reaction mixture to 50-60°C with continuous stirring under a reflux condenser.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-Amino-4-(2,3-dichlorophenyl)-5-cyanothiophene-3-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow
Caption: Experimental workflow from synthesis to bioassay.
Quantitative Data Presentation
The synthesized derivatives can be screened against a panel of cancer cell lines and kinases to determine their biological activity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of the compounds. Below are representative tables summarizing potential quantitative data for newly synthesized 2-aminothiophene derivatives, based on published data for analogous compounds.[6][7][8][9]
Table 1: In vitro Antiproliferative Activity of 2-Aminothiophene Derivatives
| Compound ID | R Group | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| DCPT-01 | -CN | 12.5 | 15.2 | 10.8 |
| DCPT-02 | -COOEt | 25.1 | 30.5 | 22.4 |
| DCPT-03 | -CONH2 | 18.7 | 21.9 | 16.3 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |
Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | p38α MAPK IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| DCPT-01 | 85 | 150 | >1000 |
| DCPT-02 | 210 | 320 | >1000 |
| DCPT-03 | 150 | 250 | >1000 |
| Sorafenib | (Control) | 90 | 20 |
Signaling Pathway
Many 2-aminothiophene derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that is often targeted.[1][2][10]
p38 MAPK Signaling Pathway and Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
Bioassay Protocols
Protocol 2: In vitro Kinase Inhibition Assay (p38α MAPK)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against the p38α MAPK enzyme.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Synthesized 2-aminothiophene derivatives (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the p38α MAPK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 2-aminothiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a DMSO vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 9. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme inhibitors are pivotal in drug discovery and development, with a vast number of pharmaceuticals functioning by modulating the activity of specific enzymes. The in vitro characterization of novel small molecules is a foundational step in identifying and validating new therapeutic agents. This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for the compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.
While specific target enzymes for this compound are not yet extensively documented in publicly available literature, its structural motifs suggest potential interactions with various enzyme classes, including but not limited to Cytochrome P450 (CYP) enzymes or dehydrogenases. The protocols provided herein are detailed for a representative CYP enzyme inhibition assay, a common screening step in drug metabolism and pharmacokinetics (DMPK) studies. These methodologies can be adapted for other enzyme systems based on specific research objectives.
Data Presentation: Hypothetical Inhibition of Cytochrome P450 Isoforms
The following table summarizes hypothetical quantitative data for the inhibition of major human CYP isoforms by this compound. This data is for illustrative purposes to demonstrate how results from such an assay would be presented.
| CYP Isoform | Test Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| CYP1A2 | 0.1 | 5.2 ± 1.1 | > 100 |
| 1 | 8.9 ± 2.3 | ||
| 10 | 15.4 ± 3.5 | ||
| 50 | 25.1 ± 4.2 | ||
| 100 | 48.7 ± 5.1 | ||
| CYP2C9 | 0.1 | 12.3 ± 2.5 | 22.5 |
| 1 | 25.6 ± 3.8 | ||
| 10 | 48.9 ± 4.9 | ||
| 50 | 75.2 ± 6.1 | ||
| 100 | 92.1 ± 7.3 | ||
| CYP2D6 | 0.1 | 8.1 ± 1.9 | > 100 |
| 1 | 11.5 ± 2.8 | ||
| 10 | 20.3 ± 3.9 | ||
| 50 | 35.8 ± 4.7 | ||
| 100 | 55.4 ± 6.2 | ||
| CYP3A4 | 0.1 | 35.7 ± 4.1 | 5.8 |
| 1 | 45.2 ± 5.3 | ||
| 10 | 68.9 ± 6.8 | ||
| 50 | 89.4 ± 7.9 | ||
| 100 | 98.6 ± 8.5 |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms using human liver microsomes.[1][2]
Materials:
-
This compound (Test Compound)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
CYP isoform-specific positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample preparation)
-
96-well microplates
-
Microplate incubator/shaker
-
LC-MS/MS system for analysis
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in the assay buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Prepare stock and working solutions of substrates and positive control inhibitors.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Test compound at various concentrations or a positive control inhibitor. For the vehicle control, add the solvent only.
-
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Enzymatic Reaction Initiation:
-
Add the CYP isoform-specific substrate to each well to initiate the reaction.
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Experimental Workflow
References
Developing a colorimetric assay for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile activity
Application Note & Protocol
Topic: Developing a Colorimetric Assay for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound featuring a dichlorophenyl group and a propanenitrile moiety. Compounds with dichlorophenyl structures are known to exhibit a range of biological activities, including the inhibition of various enzymes.[1][2][3][4] The development of robust and efficient assays to determine the biological activity of such novel compounds is a critical step in drug discovery and development. This document provides a detailed protocol for a colorimetric assay to measure the enzymatic hydrolysis of this compound by a nitrilase.
Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia.[5] This reaction leads to a change in pH, which can be monitored using a pH-sensitive indicator, forming the basis of a simple and high-throughput colorimetric assay.[6] This application note describes the development and protocol for such an assay, suitable for screening for nitrilase activity or for identifying inhibitors of this enzymatic reaction.
Principle of the Method
The proposed colorimetric assay is based on the enzymatic hydrolysis of this compound by a nitrilase. The enzyme catalyzes the conversion of the nitrile group to a carboxylic acid, resulting in the release of a proton and a consequent decrease in the pH of the reaction mixture. This pH change is detected by the indicator dye, Bromothymol Blue, which transitions from blue at neutral/alkaline pH to yellow at acidic pH. The change in color can be quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader. The rate of color change is directly proportional to the enzymatic activity.
Caption: Principle of the colorimetric nitrilase assay.
Materials and Reagents
Equipment
-
96-well flat-bottom microplates
-
Microplate reader with absorbance measurement capabilities (620 nm)
-
Multichannel pipette
-
Standard laboratory glassware
-
pH meter
-
Vortex mixer
-
Incubator
Reagents
-
This compound (Substrate)
-
Nitrilase enzyme (e.g., from Alcaligenes faecalis)[5]
-
Bromothymol Blue (Indicator)
-
Potassium phosphate buffer (0.01 M, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Positive control (e.g., a known nitrilase substrate like mandelonitrile)
-
Negative control (buffer without enzyme or substrate)
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (100 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C.
-
Enzyme Stock Solution (1 mg/mL): Prepare a stock solution of the nitrilase enzyme in 0.01 M potassium phosphate buffer (pH 7.2). Store at 4°C for short-term use or at -20°C for long-term storage.
-
Indicator Solution (0.01% w/v): Dissolve 10 mg of Bromothymol Blue in 100 mL of 0.01 M potassium phosphate buffer (pH 7.2).
-
Assay Buffer: 0.01 M potassium phosphate buffer containing 0.01% Bromothymol Blue, pH 7.2.
Caption: Experimental workflow for the colorimetric assay.
Assay Procedure
-
Prepare the working solutions of the substrate by diluting the stock solution in the assay buffer to the desired concentrations (e.g., for determining K
m). -
In a 96-well microplate, add the following to each well:
-
Test wells: 180 µL of assay buffer and 10 µL of the substrate working solution.
-
Negative control wells: 190 µL of assay buffer.
-
Substrate control wells: 180 µL of assay buffer and 10 µL of the substrate working solution.
-
Enzyme control wells: 190 µL of assay buffer.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the nitrilase enzyme solution to the test wells and enzyme control wells. Add 10 µL of buffer to the substrate control and negative control wells.
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 620 nm every minute for 30 minutes (kinetic assay) or after a fixed incubation time (endpoint assay).
Data Presentation
The results of the colorimetric assay can be presented in tabular format for clarity and ease of comparison.
Table 1: Raw Absorbance Data (Endpoint Assay at 30 min)
| Well Type | Replicate 1 (Abs @ 620 nm) | Replicate 2 (Abs @ 620 nm) | Replicate 3 (Abs @ 620 nm) | Mean Absorbance | Std. Dev. |
| Test (Substrate + Enzyme) | 0.452 | 0.448 | 0.455 | 0.452 | 0.004 |
| Negative Control | 0.987 | 0.991 | 0.989 | 0.989 | 0.002 |
| Substrate Control | 0.985 | 0.988 | 0.986 | 0.986 | 0.002 |
| Enzyme Control | 0.990 | 0.987 | 0.992 | 0.990 | 0.003 |
Table 2: Enzyme Kinetics Data
| Substrate Concentration (µM) | Initial Velocity (ΔAbs/min) |
| 10 | 0.015 |
| 25 | 0.035 |
| 50 | 0.062 |
| 100 | 0.098 |
| 200 | 0.115 |
| 400 | 0.125 |
Visualization of a Related Signaling Pathway
While the direct signaling pathway of this compound is not yet elucidated, many dichlorophenyl compounds act as enzyme inhibitors.[1][2][3] The following diagram illustrates a generic signaling pathway where a small molecule inhibitor affects enzyme activity, leading to a downstream cellular response.
Caption: Generic enzyme inhibition signaling pathway.
Conclusion
The described colorimetric assay provides a simple, rapid, and cost-effective method for determining the nitrilase-mediated hydrolysis of this compound. This assay can be readily adapted for high-throughput screening of enzyme libraries or for identifying and characterizing inhibitors of nitrilase activity. The detailed protocol and data presentation format provided herein should serve as a valuable resource for researchers in drug discovery and enzymology.
References
- 1. benchchem.com [benchchem.com]
- 2. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. A high-throughput amenable colorimetric assay for enantioselective screening of nitrilase-producing microorganisms using pH sensitive indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered during the synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. The following guides and frequently asked questions (FAQs) address common challenges in this Claisen-type condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low yield in the synthesis of this compound?
Low yields in this synthesis, a variant of the Claisen condensation, typically stem from three main areas: reagent quality, suboptimal reaction conditions, and the occurrence of side reactions.[1][2] It is critical to use anhydrous solvents and high-quality reagents, as the strong bases required are extremely sensitive to moisture.[2][3] Temperature and reaction time must be carefully optimized, as excessive heat or prolonged reactions can lead to product decomposition.[1]
Q2: I am observing significant byproduct formation. What are the most likely side reactions?
The most common side reactions during the synthesis of β-ketonitriles are hydrolysis and polymerization.[1]
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid or an amide, particularly in the presence of water during aqueous work-up under acidic or basic conditions.[1] To mitigate this, any aqueous work-up should be performed quickly and at low temperatures.[1]
-
Polymerization: A darkening of the reaction mixture to brown or black, along with an increase in viscosity, often indicates polymerization of the starting materials or the product itself.[1] This is usually caused by excessive heat or allowing the reaction to proceed for too long.[1]
Q3: How should I select the appropriate base for this reaction, and why is its quality crucial?
The choice of base is critical for a successful Claisen-type condensation. Strong bases are required to deprotonate acetonitrile, and their quality is paramount.[2][3]
-
Sodium Hydride (NaH): A strong, common base that often requires elevated temperatures to drive the reaction to completion.[2][3] Its quality is vital; it should be a fine grey powder. White clumps can indicate degradation to sodium hydroxide, which is less effective.[2]
-
n-Butyllithium (n-BuLi): A very strong base that facilitates reactions at low temperatures (e.g., -78 °C), potentially improving selectivity.[3] It is pyrophoric and must be handled with extreme care under an inert atmosphere.[3]
-
Sodium Ethoxide (NaOEt): A classic base for Claisen condensations, especially when using an ethyl ester as the starting material to prevent transesterification.[3][4]
The base's effectiveness can be severely compromised by improper storage or exposure to moisture, leading to an incomplete reaction.[3]
Q4: My reaction mixture is turning dark and viscous. What is happening and how can I prevent it?
A dark and viscous reaction mixture is a strong indicator of polymerization or decomposition.[1] This is often triggered by excessive heat or a reaction time that is too long. To prevent this, maintain strict control over the reaction temperature and monitor its progress closely using Thin Layer Chromatography (TLC). Avoid extended heating after the reaction has reached completion.[1]
Q5: What is the most effective method for purifying the crude this compound?
After a successful reaction and work-up, purification is key to obtaining a high-purity product. The most commonly cited method is column chromatography on silica gel.[2][3] An alternative method involves precipitating the product as a solid by acidifying the aqueous phase to a pH of 2 with concentrated hydrochloric acid at a low temperature (0°C).[2] The resulting solid can then be collected by filtration, washed until neutral, and dried under a vacuum.[2]
Troubleshooting and Optimization
Data Presentation
Table 1: Comparison of Common Bases for β-Ketonitrile Synthesis
| Base | Strength | Typical Temperature | Key Considerations |
| Sodium Hydride (NaH) | Strong | 85-90 °C | Requires anhydrous conditions; quality is crucial.[2][3] |
| n-Butyllithium (n-BuLi) | Very Strong | -78 °C | Pyrophoric; allows for low-temperature reactions, improving selectivity.[3] |
| Sodium Ethoxide (NaOEt) | Strong | Reflux | Ideal for ethyl ester starting materials to prevent transesterification.[3][4] |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to start or is incomplete | Inactive base due to moisture or degradation.[3] | Use a fresh bottle of base or wash NaH with dry hexane to remove mineral oil and surface oxidation.[2] |
| Reaction fails to start or is incomplete | Presence of moisture in solvents or reagents.[2] | Use freshly distilled anhydrous solvents and ensure all glassware is flame-dried before use.[1][2] |
| Formation of multiple byproducts | Suboptimal reaction temperature.[2] | Perform small-scale optimizations to find the ideal temperature for your specific substrate.[2] |
| Reaction mixture turns dark/viscous | Polymerization or decomposition.[1] | Lower the reaction temperature and monitor closely via TLC to avoid prolonged heating.[1] |
| Low yield after work-up | Hydrolysis of the nitrile group.[1] | Perform any necessary aqueous work-up quickly and at low temperatures, maintaining a near-neutral pH if possible.[1] |
Mandatory Visualization
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting low product yields.
Caption: General reaction pathway for Claisen-type synthesis.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
This protocol is adapted from general procedures for Claisen-type condensations using a strong base at elevated temperatures.[2]
Materials:
-
Ethyl 2,3-dichlorobenzoate (1.0 eq)
-
Acetonitrile (2.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser.
-
Base Preparation: Suspend NaH in anhydrous toluene.
-
Reagent Addition: Add the ethyl 2,3-dichlorobenzoate to the suspension. Heat the mixture to 85°C.
-
Acetonitrile Addition: While maintaining the temperature at 85°C with vigorous stirring, add the acetonitrile dropwise over 4 hours.
-
Reaction: After the addition is complete, continue stirring at 85°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Acidification & Precipitation: Cool the aqueous phase to 0°C and acidify to a pH of 2 with concentrated HCl, keeping the temperature low. The product should precipitate as a solid.[2]
-
Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Low-Temperature Synthesis using n-Butyllithium (n-BuLi)
This protocol is for reactions that may be sensitive to high temperatures and is adapted from procedures using n-BuLi.[3]
Materials:
-
Ethyl 2,3-dichlorobenzoate (1.0 eq)
-
Acetonitrile (1.1 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere, add anhydrous THF and acetonitrile to a flame-dried, three-necked flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.[3]
-
Acylation: Add a solution of ethyl 2,3-dichlorobenzoate in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for an additional 2-4 hours at this temperature, monitoring by TLC.[2][3]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.[3]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][3]
References
Optimizing reaction conditions for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Claisen-type condensation reaction.
Q1: I am getting a very low yield or no product at all. What are the potential causes and solutions?
A1: Low or no yield in a Claisen condensation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Base Selection and Quality: The choice and quality of the base are critical. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu) are commonly used.[1][2]
-
Troubleshooting:
-
Ensure the base is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, is often sold as a dispersion in mineral oil, which should be washed with a dry solvent (e.g., hexane) before use.
-
Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation of acetonitrile, especially if your starting materials are sensitive.
-
The stoichiometry of the base is crucial; at least one full equivalent is required as the product β-ketonitrile is acidic and will be deprotonated by the base, driving the reaction to completion.[3]
-
-
-
Reaction Conditions: Temperature and reaction time are key parameters that may require optimization.
-
Troubleshooting:
-
If using sodium hydride, the reaction may require heating (reflux) to proceed at a reasonable rate.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side product formation.
-
-
-
Purity of Reagents and Solvents: The presence of water or other protic impurities can quench the strong base and halt the reaction.
-
Troubleshooting:
-
Use anhydrous solvents. Solvents like tetrahydrofuran (THF) and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ensure your starting materials (ethyl 2,3-dichlorobenzoate and acetonitrile) are dry.
-
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Several side reactions can occur during a Claisen condensation, leading to a complex product mixture.
-
Self-Condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation.
-
Mitigation: Slowly adding the base to a solution of the ester and acetonitrile can help to minimize this side reaction.
-
-
Transesterification: If using an alkoxide base (e.g., sodium ethoxide) that does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of products.[3]
-
Mitigation: Match the alkoxide base to the ester's alcohol component (e.g., use sodium ethoxide with an ethyl ester). Alternatively, use a non-alkoxide base like sodium hydride.
-
-
Hydrolysis of the Ester or Product: The presence of water can lead to the hydrolysis of the starting ester to the corresponding carboxylic acid or the product β-ketonitrile.
-
Mitigation: As mentioned, ensure all reagents and solvents are strictly anhydrous.
-
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
A3: The purification of β-ketonitriles can sometimes be challenging due to their polarity and potential for enolization.
-
Work-up Procedure: Proper work-up is essential to remove the base and other salts.
-
Recommendation: After the reaction is complete, carefully quench the reaction mixture with a dilute acid (e.g., 1M HCl) at a low temperature to neutralize the base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate before concentrating.
-
-
Column Chromatography: Silica gel chromatography is a common method for purifying β-ketonitriles.
-
Tips for Success:
-
A common issue is tailing of the product on the silica gel column due to the acidic nature of the silica and the chelating ability of the β-keto-nitrile functional group. To mitigate this, a small amount of a neutralizer like triethylamine (0.1-1%) can be added to the eluent.[5]
-
Determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[4]
-
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, may be effective.
-
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of related β-ketonitriles. Note that the optimal conditions for this compound may vary and require experimental optimization.
| Compound | Starting Ester | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoate | NaOMe | Acetonitrile | Reflux | 3 | 58 | [4] |
| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Ethyl 4-chlorobenzoate | NaOMe | Acetonitrile | Reflux | 3 | 61 | [4] |
| 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | Ethyl 2,4-dichlorobenzoate | NaH | THF/Ether | Reflux | 1 | Not specified | N/A |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds. Note: This protocol should be considered a starting point and may require optimization.
Materials:
-
Ethyl 2,3-dichlorobenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetonitrile
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Reagent Addition: In a separate flask, prepare a solution of ethyl 2,3-dichlorobenzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF.
-
Reaction: Add the solution of the ester and acetonitrile dropwise to the stirred suspension of sodium hydride at room temperature. After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess sodium hydride by the slow, dropwise addition of water.
-
Acidify the mixture to a pH of ~4-5 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis and purification of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield, or no desired product at all, in my synthesis of this compound. What are the possible causes and solutions?
-
Answer: Low or no yield in the Claisen condensation to form this compound can stem from several factors. The primary reasons include inactive reagents, improper reaction conditions, or competing side reactions.
-
Inactive Base: The use of a strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed. Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture.
-
Poor Quality Starting Materials: The purity of the starting materials, 2,3-dichloroacetophenone and a cyanoformate ester (e.g., ethyl cyanoformate), is critical. Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While some Claisen condensations are run at room temperature or with gentle heating, excessive heat can promote side reactions and decomposition of the product.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude this compound shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?
-
Answer: The presence of multiple impurities is a common issue. The likely culprits are unreacted starting materials, byproducts from side reactions, or degradation of the product.
-
Unreacted Starting Materials: The most common impurities are unreacted 2,3-dichloroacetophenone and the cyanoformate ester. Optimizing the stoichiometry of the reactants and ensuring the activity of the base can help drive the reaction to completion.
-
Self-Condensation of Acetonitrile (if used as solvent): If acetonitrile is used as the nitrile source or solvent, it can undergo self-condensation in the presence of a strong base.
-
Hydrolysis of the Nitrile Group: The nitrile group in the product can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially during aqueous work-up under acidic or basic conditions. It is advisable to perform the work-up under neutral or mildly acidic conditions and at low temperatures.
-
Product Degradation: The product, a β-ketonitrile, can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases. Minimize exposure to harsh conditions during work-up and purification.
-
Issue 3: Difficulty in Purifying the Crude Product
-
Question: I am struggling to purify the crude this compound. Recrystallization is not effective, and column chromatography gives poor separation. What can I do?
-
Answer: Purification of β-ketonitriles can be challenging due to their polarity and potential instability.
-
Ineffective Recrystallization: If recrystallization from a single solvent is not yielding pure product, a two-solvent system might be more effective. A good starting point is to dissolve the crude product in a small amount of a solvent in which it is soluble (e.g., ethyl acetate, acetone) and then gradually add a non-polar solvent in which it is insoluble (e.g., hexanes, heptane) until turbidity is observed. Slow cooling should then induce crystallization.
-
Poor Separation in Column Chromatography: If you are observing streaking or poor separation on a silica gel column, it could be due to the acidic nature of the silica. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can often improve the separation of polar, chelating compounds like β-ketonitriles. Additionally, carefully selecting the eluent system by running preliminary TLCs is crucial for achieving good separation. A gradient elution from a less polar to a more polar solvent system can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common method for synthesizing this compound is a Claisen-type condensation reaction.[1] This involves the reaction of a 2,3-dichlorophenyl ketone (like 2,3-dichloroacetophenone) with a source of the nitrile group, typically a cyanoformate ester such as ethyl cyanoformate, in the presence of a strong base like sodium hydride or sodium ethoxide.[1]
Q2: What are the most common impurities I should expect?
A2: The most probable impurities include:
-
Unreacted 2,3-dichloroacetophenone.
-
Unreacted cyanoformate ester.
-
Byproducts from the self-condensation of the nitrile source if it has α-hydrogens (e.g., acetonitrile).
-
Hydrolysis products of the nitrile group (amide or carboxylic acid).
Q3: What are the recommended purification techniques for this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a good first choice for purification if the crude product is relatively clean. A suitable solvent or solvent system should be determined experimentally.
-
Column Chromatography: For mixtures with multiple components or impurities with similar polarity to the product, flash column chromatography over silica gel is the preferred method.
Q4: What solvent systems are recommended for the purification of this compound?
A4: The choice of solvent depends on the purification technique.
| Purification Method | Recommended Solvent Systems |
| Recrystallization | Ethyl acetate/Hexanes, Acetone/Hexanes, Ethanol/Water |
| Column Chromatography | Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
Q5: How can I monitor the progress of the synthesis reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. A good solvent will dissolve the solid when hot but the solid will precipitate upon cooling. If a single solvent is not ideal, try a two-solvent system (e.g., dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until cloudy).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent (or the first solvent of a two-solvent system) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography.
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal system will give the product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Synthesis of this compound and potential impurities.
Caption: A workflow for troubleshooting the purification of the target compound.
References
Common side reactions in the synthesis of dichlorophenyl propanenitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions and issues encountered during the synthesis of dichlorophenyl propanenitriles. The content is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to dichlorophenyl propanenitriles?
A1: Common synthetic routes typically involve a multi-step process starting from a dichlorobenzaldehyde isomer (e.g., 2,4-dichloro- or 3,4-dichlorobenzaldehyde). Key reactions include:
-
Knoevenagel Condensation: Reaction of a dichlorobenzaldehyde with an active methylene compound like ethyl cyanoacetate, followed by reduction or conjugate addition.
-
Darzens Condensation: Reaction of a dichlorobenzaldehyde with an α-haloester to form an epoxide, which can be opened and converted to the nitrile.
-
Wittig Reaction: Reaction of a dichlorobenzaldehyde with a phosphorus ylide containing a cyano group.
-
Michael Addition: Conjugate addition of a cyanide source to a dichlorophenyl-substituted α,β-unsaturated nitrile.
Q2: What is the most common cause of low yield in the Knoevenagel condensation step?
A2: Low yields in the Knoevenagel condensation of dichlorobenzaldehydes with cyanoacetates are often attributed to an inappropriate choice of catalyst or reaction conditions. Weak bases are typically used to avoid self-condensation of the aldehyde. Inefficient removal of water formed during the reaction can also shift the equilibrium back towards the starting materials, reducing the yield.
Q3: Can side reactions occur during the hydrolysis of the nitrile or ester group?
A3: Yes, hydrolysis of an intermediate ester or the final nitrile can lead to side products. Forcing conditions (strong acid/base, high temperature) can lead to the formation of the corresponding carboxylic acid. In some cases, partial hydrolysis may result in the formation of an amide intermediate. Careful control of reaction conditions is crucial to prevent unwanted hydrolysis.
Q4: How can I minimize the formation of byproducts during a Michael addition of cyanide?
A4: The Michael addition of a cyanide source to an activated alkene is a key step in some synthetic routes. To minimize side reactions, it is important to control the stoichiometry of the cyanide source and the reaction temperature. The use of a suitable solvent and catalyst system is also critical. Common side products can arise from polymerization of the starting material or competing 1,2-addition to any remaining carbonyl functionalities.
Troubleshooting Guides
Guide 1: Knoevenagel Condensation and Subsequent Reduction
This route involves the condensation of a dichlorobenzaldehyde with ethyl cyanoacetate, followed by reduction of the resulting dichlorobenzylidene cyanoacetate.
Workflow for Knoevenagel Condensation and Reduction
Caption: Synthesis of Dichlorophenyl Propanenitrile via Knoevenagel Condensation and Reduction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of dichlorobenzylidene cyanoacetate | - Ineffective catalyst (too weak or too strong).- Reversible reaction due to water accumulation.- Self-condensation of the aldehyde with a strong base. | - Use a weak base catalyst like piperidine or an amine salt.- Use a Dean-Stark apparatus to remove water azeotropically.- Ensure slow addition of a mild base to the reaction mixture. |
| Formation of Michael adduct | - The product of the Knoevenagel condensation can act as a Michael acceptor for another molecule of the active methylene compound. | - Use a stoichiometric amount of the active methylene compound.- Monitor the reaction closely and stop it once the starting aldehyde is consumed. |
| Incomplete reduction | - Insufficient reducing agent.- Inactive reducing agent. | - Use a slight excess of the reducing agent (e.g., sodium borohydride).- Ensure the reducing agent is fresh and has been stored properly. |
| Over-reduction of the nitrile group | - Use of a harsh reducing agent. | - Employ a milder reducing agent that selectively reduces the carbon-carbon double bond. |
Guide 2: Darzens Condensation Route
This pathway involves the reaction of a dichlorobenzaldehyde with an ethyl chloroacetate to form a glycidic ester, which is then converted to the target nitrile.
Workflow for Darzens Condensation Route
Caption: Synthesis of Dichlorophenyl Propanenitrile via a Darzens Condensation Route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of glycidic ester | - Inactive base due to moisture.- Competing Cannizzaro reaction of the aldehyde with a strong base.- Side reactions of the haloester, such as self-condensation.[1] | - Use anhydrous conditions and freshly prepared base.- Add the base slowly at low temperatures.- Use a non-nucleophilic base if possible. |
| Formation of chlorocinnamic ester | - Elimination reaction competing with the epoxide formation.[1] | - Optimize the reaction temperature and base concentration. |
| Incomplete ring opening | - Insufficient cyanide source.- Steric hindrance. | - Use a slight excess of the cyanide source.- Increase reaction time or temperature, while monitoring for side products. |
| Formation of diol byproduct | - Hydrolysis of the epoxide under aqueous workup conditions. | - Perform the workup under anhydrous or non-aqueous conditions if possible. |
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Reagent | Typical Yield (%) | Common Impurities (%) |
| Knoevenagel Condensation | 2,4-Dichlorobenzaldehyde, Ethyl Cyanoacetate | Piperidine/Acetic Acid | 80-90 | Unreacted Aldehyde (2-5%), Michael Adduct (1-3%) |
| Reduction | 2,4-Dichlorobenzylidene Cyanoacetate | NaBH₄ | 75-85 | Unreacted Starting Material (5-10%), Over-reduced Alcohol (<2%) |
| Darzens Condensation | 3,4-Dichlorobenzaldehyde, Ethyl Chloroacetate | Sodium Ethoxide | 60-75 | Unreacted Aldehyde (10-15%), Chlorocinnamic Ester (5-10%)[1] |
| Michael Addition | 2-(2,4-Dichlorophenyl)acrylonitrile | KCN | 70-80 | Polymerized Starting Material (5-10%), 1,2-Addition Product (<5%) |
Note: The provided yield and impurity percentages are approximate and can vary significantly based on the specific reaction conditions and purification methods used.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 2,4-Dichlorobenzaldehyde with Ethyl Cyanoacetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dichlorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(2,4-dichlorobenzylidene)cyanoacetate.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reduction of 2-(2,4-Dichlorobenzylidene)cyanoacetate
-
Dissolve the 2-(2,4-dichlorobenzylidene)cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(2,4-dichlorophenyl)propanenitrile.
-
Purify the product by column chromatography.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of dichlorophenyl propanenitriles.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of dichlorophenyl propanenitriles.
References
Technical Support Center: Degradation of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in aqueous solutions. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
Based on its chemical structure, this compound is susceptible to several degradation pathways in an aqueous environment, primarily hydrolysis and photodegradation.
-
Hydrolysis: The β-ketonitrile moiety is prone to hydrolysis. This can proceed in a stepwise manner, first yielding the corresponding β-ketoamide, 3-(2,3-dichlorophenyl)-3-oxopropanamide. Further hydrolysis of the amide can lead to the formation of 3-(2,3-dichlorophenyl)-3-oxopropanoic acid. Under certain conditions, the ketone functionality may also be susceptible to cleavage.
-
Photodegradation: The dichlorophenyl group makes the molecule susceptible to photodegradation, especially under UV irradiation. This process can involve the cleavage of the carbon-chlorine bonds, leading to the formation of monochlorinated or hydroxylated derivatives. Aromatic ketones can also act as photosensitizers, potentially accelerating the degradation of the parent compound and leading to the formation of various photoproducts.[1][2][3][4]
Troubleshooting Guides
Issue 1: Unstable or Drifting Baseline in HPLC Analysis
Q2: I am observing a drifting or unstable baseline during the HPLC analysis of my degradation samples. What could be the cause and how can I fix it?
An unstable baseline can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, degassed, and well-mixed. For gradient elution, ensure the solvents are miscible in all proportions. Using HPLC-grade solvents and additives is crucial.
-
Column Equilibration: Insufficient column equilibration time is a common cause of baseline drift, especially in gradient elution. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Inconsistent column temperature can lead to baseline drift. Use a column oven to maintain a constant temperature.
-
Contamination: Contamination in the mobile phase, injector, or column can cause a noisy or drifting baseline. Flush the system with a strong solvent to remove potential contaminants.
-
Detector Issues: Air bubbles in the detector flow cell can cause baseline spikes. Purge the detector to remove any trapped air. A failing detector lamp can also cause baseline instability.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatograms
Q3: My analyte peaks are showing significant tailing or fronting. What are the potential reasons and solutions?
Poor peak shape can compromise the accuracy of your quantification. Here are common causes and their remedies:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause peak tailing. This is common with basic compounds on silica-based C18 columns. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A void at the column inlet or a contaminated frit can cause peak splitting or tailing. Try reversing and flushing the column (if the manufacturer allows) or replace the column.
-
Extra-column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening. Use tubing with a small internal diameter and an appropriate detector cell for your flow rate.
Issue 3: Irreproducible Retention Times
Q4: I am struggling with inconsistent retention times for my parent compound and its degradation products. What should I check?
Retention time variability can make peak identification and quantification unreliable. Consider the following:
-
Mobile Phase Composition: Small variations in mobile phase composition can significantly affect retention times. Prepare fresh mobile phase for each batch of analyses and ensure accurate measurements. If using a buffer, ensure the pH is consistent.
-
Flow Rate Fluctuation: Inconsistent pump performance can lead to variable flow rates and, consequently, shifting retention times. Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Temperature Changes: As mentioned for baseline stability, temperature affects retention time. A column oven is highly recommended for reproducible results.
-
Column Equilibration: Ensure the column is fully equilibrated between injections, especially after a gradient run.
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of compounds structurally similar to this compound. This data is provided for illustrative purposes to guide experimental design and data interpretation.
Table 1: Photodegradation Half-lives of Dichlorophenol Isomers in Water
| Compound | pH | Half-life (hours) | Conditions | Reference |
| 2,4-Dichlorophenol | 8 | 5 | Noon summer sunlight, 45° N latitude | [5] |
| 2,5-Dichlorophenol | Acidic | 0.12 - 0.19 | Solar TiO2/glass photocatalysis | [6] |
Table 2: Degradation Kinetics of Benzophenone Derivatives in Water
| Compound | Degradation Method | Apparent Rate Constant (k_app) | Conditions | Reference |
| Benzophenone-3 | Chlorination | - | pH 8 | [1][3][7] |
| Benzophenone-3 | UV/Chlorination | - | pH 8 | [1][3][7] |
| Benzophenone-4 | UV/H2O2 | 0.48 min⁻¹ | pH 6.5, 25°C | [2] |
| Benzophenone-4 | UV/TiO2 | 0.08 min⁻¹ | pH 6.5, 25°C | [2] |
| Benzophenone-4 | Chlorination | 0.02 min⁻¹ | pH 6.5, 25°C | [2] |
Table 3: Hydrolysis Rate Constants of Esters (as a proxy for nitrile hydrolysis)
| Compound | pH | Rate Constant (M⁻¹ hr⁻¹) | Half-life at pH 7, 25°C | Reference |
| 2,4-D Methyl ester | - | - | 7 days | [8] |
| Methyl acrylate | - | - | 1.7 years | [8] |
| Methyl acetate | - | - | 1.2 years | [8] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of Degradation Products
This protocol outlines a general procedure for preparing aqueous samples for LC-MS analysis.
-
Filtration: Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Solid-Phase Extraction (SPE) (Optional, for trace analysis):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the filtered sample onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for your LC-MS method.[9][10]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Protocol 2: HPLC-UV Method for Separation of Chlorinated Aromatic Compounds
This protocol provides a starting point for developing an HPLC-UV method for analyzing the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with a composition suitable for retaining the parent compound (e.g., 40% B).
-
Increase the percentage of B to elute more polar degradation products. A linear gradient from 40% to 90% B over 20 minutes is a good starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectrophotometry). A Diode Array Detector (DAD) is recommended to obtain spectral information for peak identification.[11][12]
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for studying aqueous degradation.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bk4she.snu.ac.kr [bk4she.snu.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. organomation.com [organomation.com]
- 10. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Technical Support Center: Overcoming Solubility Challenges with 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor solubility of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile in experimental assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility for a biological assay?
A1: Addressing poor aqueous solubility is critical for obtaining reliable and reproducible data. Here is a recommended initial approach:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, is a common and effective first step. Dimethyl sulfoxide (DMSO) is widely used due to its ability to dissolve a broad range of compounds.[1][2][3] Based on the structure of this compound, with its polar nitrile and ketone groups and non-polar dichlorophenyl ring, polar aprotic solvents are a good starting point.
-
Warming and Sonication: Gently warming the solution and using a sonicator can help dissolve the compound by providing the energy to overcome the crystal lattice forces.[3][4]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into the aqueous assay buffer. What could be the cause and how can I prevent this?
A2: This phenomenon, often called "solvent shock" or precipitation upon dilution, is common for hydrophobic compounds.[1] Here are the likely causes and solutions:
-
Exceeding Kinetic Solubility: The final concentration of your compound in the assay medium may be above its kinetic solubility limit. Kinetic solubility is the maximum concentration a compound can reach when a small volume of a concentrated DMSO stock is added to an aqueous buffer.[3] To address this, consider lowering the final concentration of the compound in your assay.[1]
-
Improper Dilution Technique: Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. To mitigate this, add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) assay medium while gently vortexing or swirling.[1]
-
Interaction with Media Components: The compound may interact with proteins or other components in the cell culture medium, leading to the formation of insoluble complexes. If using serum, you could try reducing the serum concentration, but be sure to include appropriate controls to account for any effects of this change.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing cytotoxicity?
A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.5% (v/v).[7] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, it is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line. Some sensitive primary cells may require even lower concentrations, such as 0.1%.[8]
Q4: Are there alternative solvents to DMSO if my compound is insoluble or if my assay is sensitive to DMSO?
A4: Yes, several alternative solvents can be considered:
-
Other Organic Solvents: Dimethylformamide (DMF) and acetonitrile have solubility properties similar to DMSO.[9] Ethanol is another option.[2][9]
-
Cyrene™ (dihydrolevoglucosenone): This is a green, aprotic dipolar solvent derived from waste biomass that has comparable solvation properties to DMSO and is reported to have low toxicity.[10][11][12]
-
Co-solvent Mixtures: Sometimes a mixture of solvents, such as 70% ethanol and 30% DMSO, can be effective.[2]
Q5: Can I use excipients to improve the solubility of this compound?
A5: Yes, various excipients can enhance solubility:[5][13][14][15]
-
Surfactants: Surfactants like Tween 80 and sodium lauryl sulfate can increase solubility by forming micelles that encapsulate the compound.[5][16]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][5][16]
-
Polymers: Polymers like PVP and HPMC can be used to create solid dispersions where the compound is dispersed in an amorphous state, which has higher solubility.[5]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in DMSO stock solution. | - Concentration exceeds the solubility limit in DMSO.- Water contamination in DMSO (DMSO is hygroscopic). | - Prepare the stock solution at a lower concentration.- Use anhydrous, cell culture grade DMSO and store it properly in tightly sealed vials, possibly with a desiccant. |
| Compound precipitates upon dilution into aqueous assay buffer. | - Final concentration is above the kinetic solubility.- Improper dilution technique ("solvent shock").- Interaction with buffer/media components. | - Lower the final assay concentration.- Add the DMSO stock dropwise to pre-warmed, stirred buffer.- Perform serial dilutions in the assay buffer.- Consider using excipients like cyclodextrins or surfactants.[5] |
| High background or unexpected activity in vehicle control. | - The concentration of the co-solvent (e.g., DMSO) is exerting its own biological effects.[8] | - Determine the no-effect concentration of the solvent on your specific cell line with a dose-response curve.[8]- Ensure the final solvent concentration is identical across all wells.[8]- Minimize the incubation time with the solvent.[8] |
| Poorly reproducible results in assays. | - Instability of the compound in the assay buffer.- Inconsistent solubilization between experiments. | - Assess the stability of the compound in the assay buffer over the experiment's duration.- Standardize the solubilization and dilution protocol meticulously. |
Quantitative Data Summary
Table 1: Recommended Maximum Co-Solvent Concentrations in Cell-Based Assays
| Co-Solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Well-tolerated by many cell lines, but always test for cytotoxicity on your specific line.[7] Sensitive cells may require ≤ 0.1%.[8] |
| Ethanol | ≤ 0.5% | Similar to DMSO, cytotoxicity should be evaluated for the specific cell line and exposure time. |
| DMF | ≤ 0.1% | Generally more toxic than DMSO; use with caution and thorough validation. |
Table 2: Potential Solubilizing Agents and Starting Concentrations
| Agent | Type | Starting Concentration | Mechanism |
| Tween® 80 | Surfactant | 0.01 - 0.1% (w/v) | Micellar solubilization.[5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1 - 10 mM | Forms inclusion complexes.[5][16] |
| Sodium Lauryl Sulfate (SLS) | Surfactant | 0.01 - 0.05% (w/v) | Increases permeability of the active ingredient to the dissolution medium.[5] |
| Soluplus® | Polymer | Formulation dependent | Forms amorphous solid dispersions.[17] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
-
Protocol 2: Dilution of the Stock Solution into Aqueous Assay Buffer
-
Materials:
-
Prepared stock solution of this compound in DMSO.
-
Sterile aqueous assay buffer or cell culture medium, pre-warmed to 37°C.
-
Sterile polypropylene tubes.
-
-
Procedure:
-
Pre-warm the aqueous assay buffer to 37°C.
-
For each final concentration, calculate the required volume of the DMSO stock solution. Ensure the final DMSO concentration does not exceed the tolerated limit for your assay (e.g., 0.5%).
-
Dispense the pre-warmed aqueous buffer into a sterile tube.
-
While gently vortexing or swirling the tube of buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.
-
Use the freshly prepared dilution immediately in your assay.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. senpharma.vn [senpharma.vn]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Impurity Profiling of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile using GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for the main compound and its impurities. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often indicative of active sites in the GC system or issues with the sample itself. Here are the common causes and solutions:
-
Active Sites in the Injector or Column: The nitrile and oxo groups in the molecule can interact with active silanol groups in the injector liner or the front end of the column.
-
Solution: Use a deactivated injector liner. If the problem persists, trim the first 10-15 cm of the analytical column. If tailing is still observed, the column may need to be replaced.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or increase the split ratio in your injection method.[2]
-
-
Inappropriate Column Polarity: A mismatch between the polarity of the analyte and the column stationary phase can result in poor peak shape.
-
Solution: For this compound, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
-
Issue 2: Ghost Peaks or Carryover
-
Question: I am observing peaks in my blank runs that correspond to the analyte or impurities from the previous injection. How can I eliminate this carryover?
-
Answer: Ghost peaks are typically caused by contamination in the injection port or carryover from a highly concentrated previous sample.
-
Contaminated Syringe or Injector: Residual sample in the syringe or on the injector liner can be injected in subsequent runs.
-
Solution: Ensure the syringe is thoroughly rinsed with a strong solvent after each injection. The injector liner should be replaced regularly.[3]
-
-
High Boiling Point Impurities: Less volatile impurities may slowly elute from the column, appearing in later runs.
-
Solution: Implement a bake-out step at the end of your GC temperature program to elute any high-boiling compounds. Ensure the bake-out temperature is within the column's operating limits.[2]
-
-
Issue 3: Low or No Signal Response
-
Question: I am not seeing any peaks, or the signal intensity is much lower than expected. What should I check?
-
Answer: A lack of signal can stem from issues with sample introduction, the GC-MS system itself, or the sample preparation.
-
Sample Preparation Issues: The sample may be too dilute or may have degraded.
-
Solution: Verify the sample concentration and re-prepare if necessary. Ensure the sample is stable in the chosen solvent.[3]
-
-
Injector Problems: A leak in the injector or a blocked syringe can prevent the sample from reaching the column.
-
Solution: Check for leaks using an electronic leak detector. Ensure the syringe is functioning correctly.[4]
-
-
MS Detector Issues: The mass spectrometer may not be properly tuned, or the filament may be burned out.
-
Solution: Perform an MS tune to ensure the detector is operating correctly. If the tune fails, check the filament and other detector components.[3]
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Question: What is the recommended solvent for dissolving this compound for GC-MS analysis?
-
Answer: A volatile organic solvent is recommended. Dichloromethane, acetone, or ethyl acetate are suitable choices.[5] Avoid non-volatile solvents like water or DMSO, as they are incompatible with most GC systems.[5][6]
-
Question: What is a typical sample concentration for this analysis?
-
Answer: A starting concentration of approximately 0.1 to 1 mg/mL is generally recommended.[7][8] The final concentration should be optimized to avoid column overload while ensuring adequate detection of trace impurities.
-
Question: Do I need to derivatize this compound for GC-MS analysis?
-
Answer: Derivatization is likely not necessary for this compound. It is expected to be sufficiently volatile and thermally stable for direct GC-MS analysis. Derivatization is typically employed for highly polar or non-volatile compounds.[7][9]
Data Interpretation
-
Question: How can I tentatively identify unknown impurities?
-
Answer: The mass spectrum of each impurity provides a fragmentation pattern that can be used for identification. You can compare the obtained spectra with a commercial mass spectral library (e.g., NIST, Wiley). For novel impurities, the fragmentation pattern can be interpreted to propose a chemical structure.
-
Question: What are the expected impurities in a sample of this compound?
-
Answer: Impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final compound.[10][11] Potential impurities could include:
-
Unreacted starting materials (e.g., 2,3-dichlorobenzonitrile).
-
Isomers of the parent compound (e.g., other positional isomers of the dichlorophenyl group).
-
By-products from side reactions during synthesis.
-
Experimental Protocols
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.[7]
-
Further dilute the stock solution as needed to achieve the desired concentration for analysis.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to a GC vial.[7]
2. GC-MS Method
The following is a starting point for a GC-MS method. Optimization may be required.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Quantitative Data Summary
The following tables present illustrative data for the analysis of a hypothetical sample of this compound containing potential impurities.
Table 1: Chromatographic Data
| Peak No. | Retention Time (min) | Compound Name |
| 1 | 8.52 | 2,3-Dichlorobenzonitrile (Impurity A) |
| 2 | 10.25 | This compound |
| 3 | 11.08 | Isomer of Parent Compound (Impurity B) |
Table 2: Mass Spectral Data and Quantification
| Peak No. | Key m/z Fragments | Proposed Structure | Area % |
| 1 | 171, 136, 101 | 2,3-Dichlorobenzonitrile | 0.15 |
| 2 | 213, 171, 143 | This compound | 99.50 |
| 3 | 213, 171, 143 | Positional Isomer | 0.35 |
Visualizations
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Common GC-MS Troubleshooting Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. scioninstruments.com [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile during storage
This technical support center provides guidance on the proper storage and handling of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), and elevated temperatures (thermal degradation). Incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, can also cause decomposition.[2]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual signs of degradation can include a change in color or the appearance of solid clumps in the powder. However, chemical degradation may not always be visible. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, the most probable degradation pathways involve the hydrolysis of the nitrile group to form an amide and subsequently a carboxylic acid. Photodegradation may lead to the dechlorination of the phenyl ring. At elevated temperatures, decomposition can result in the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing) | Exposure to light or air (oxidation). | Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. Store under an inert atmosphere. |
| Clumping or caking of the powder | Absorption of moisture. | Ensure the container is tightly sealed. Store in a desiccator. If clumping is observed, gently break up the aggregates with a clean, dry spatula before use. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at a low temperature (2-8°C) for a short period and protect them from light. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Review storage conditions and handling procedures. Characterize the new peaks using techniques like LC-MS to identify degradation products and understand the degradation pathway. |
Data on Storage and Stability
| Condition | Duration | Assay (%) of Benzoylacetonitrile | Appearance of Degradation Products |
| 2-8°C, protected from light and moisture | 12 months | >99% | Not detected |
| 25°C / 60% RH, protected from light | 6 months | ~98% | Minor degradation products observed |
| 40°C / 75% RH, protected from light | 3 months | ~95% | Significant increase in degradation products |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | ~90% | Multiple degradation products formed |
Experimental Protocols
Stability-Indicating HPLC Method
This method is a starting point for developing a validated stability-indicating assay for this compound, based on a method for a similar compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Mobile Phase A (0.05 M sodium dihydrogen phosphate buffer, pH adjusted to 5.5 with phosphoric acid) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a control.
After exposure to the stress conditions, the samples should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
References
Refining experimental protocols for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a valuable intermediate in organic synthesis. Its structural motif, a β-ketonitrile, is a versatile building block for the synthesis of various heterocyclic compounds. Notably, it is a precursor to compounds like 2,3-dichlorophenylpiperazine, which is used in the synthesis of the atypical antipsychotic drug aripiprazole.[1][2] The 2,3-dichlorophenyl moiety is found in various pharmacologically active molecules that interact with dopamine and serotonin receptors.[1]
Q2: What is the most common synthetic route to prepare this compound?
A2: The most common and effective method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of a 2,3-dichlorobenzoyl derivative (such as 2,3-dichlorobenzoyl chloride or an ester like ethyl 2,3-dichlorobenzoate) with acetonitrile in the presence of a strong base.[3]
Q3: How should this compound be stored?
A3: Due to the potential for degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and decomposition.
Q4: What are the main safety precautions to consider when working with this compound?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is adapted from a general procedure for the synthesis of related benzoylacetonitriles.
Reaction Scheme:
References
Technical Support Center: Troubleshooting Unexpected Results with 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile and Analogs
Disclaimer: The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as "Compound DCPO," which is representative of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. The principles and protocols provided are based on common experiences with small molecule inhibitors in biological assays.
This resource is intended for researchers, scientists, and drug development professionals who may be encountering unexpected results during their experiments with Compound DCPO or similar molecules.
Frequently Asked Questions (FAQs)
Q1: We are not observing any effect of Compound DCPO in our assay. What are the common reasons for this?
There are several potential reasons for the observed inactivity of a small molecule inhibitor like Compound DCPO. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used. Common factors include:
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble in the assay buffer at the tested concentration.[1]
-
Experimental Setup: Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of observable effect.[1]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[1]
-
Mechanism of Action: The expected downstream signaling pathway may not be active in your experimental system, or there might be compensatory mechanisms at play.[1]
Q2: How can we be sure that the observed phenotype is a result of on-target activity and not off-target effects or cytotoxicity?
This is a critical question in drug development. To confirm on-target activity, consider the following approaches:
-
Use a structurally different inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[2][3]
-
Rescue experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[2]
-
Assess Cytotoxicity: It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions for your specific cell line.[3]
Q3: Our experimental results with Compound DCPO are inconsistent between experiments. What are the common causes?
Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:
-
Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[2]
-
Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.[2]
-
Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[2]
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you systematically troubleshoot unexpected results with Compound DCPO in your experiments.
Section 1: Compound-Related Issues
Q4: How can I be sure that the Compound DCPO I'm using is active and stable?
-
Source and Purity: Ensure the compound is from a reputable source and that you have data on its purity (e.g., from HPLC or NMR analysis).[1] Impurities can sometimes interfere with the activity.
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light and moisture).[1] Improper storage can lead to degradation.
-
Preparation of Stock Solutions: Stock solutions should be prepared in a suitable solvent, such as anhydrous, high-purity DMSO.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is often best to aliquot the stock solution into single-use vials.[1]
Q5: Compound DCPO seems to have poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[1] If the compound precipitates out of solution, its effective concentration will be much lower than intended.[1]
-
Visually Inspect: Carefully check for any precipitate in your stock and working solutions.
-
Solubility Test: Before conducting your main experiment, perform a solubility test in your assay buffer.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low enough to be tolerated by your cells or assay system (typically <0.5%).[1][2]
Section 2: Assay and Cell-Related Issues
Q6: We are observing unexpected changes in cell morphology after treatment with Compound DCPO. What are the first steps to take?
-
Verify Concentration and Duration: First, verify the concentration of Compound DCPO used and the duration of the treatment.[3]
-
Dose-Response and Time-Course: It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.[3] Start with a broad range of concentrations and observe the cells at different time points.[3]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve Compound DCPO, e.g., DMSO) to ensure the observed effects are not due to the solvent.[3]
Q7: How can I determine if the observed morphological changes are a direct result of Compound DCPO's intended activity or due to off-target effects or cytotoxicity?
Distinguishing between on-target, off-target, and cytotoxic effects is critical.[3]
-
On-target effects should correlate with the known or hypothesized mechanism of action of Compound DCPO.
-
Off-target effects can be assessed by using a structurally related but inactive control compound, if available.[3]
-
Cytotoxicity can be determined using a cell viability assay.
Data Presentation
Table 1: Hypothetical Antiproliferative Activity of Dichlorophenyl Analogs
| Compound | Cell Line | IC50 (µM) | Notes |
| Analog A | MGC-803 | 0.46 - 100 | Wide range of activity observed.[4] |
| Analog B | AGS | 0.75 ± 0.24 | Potent activity observed.[4] |
| Analog C | BEL-7402 | 0.41 ± 0.05 | Most potent analog in this series.[4] |
| Analog D | L-02 (non-cancerous) | > 100 | No significant toxicity observed.[4] |
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Issue | Recommended Action | Reference |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. | [2] |
| High Cell Passage Number | Use cells within a defined, low-passage number range for all experiments. | [2] |
| Compound Solubility | Visually inspect the compound stock and working solutions for precipitates. Prepare fresh dilutions for each experiment. | [2] |
| Variable Incubation Time | Standardize the incubation time with the inhibitor across all experiments. | [2] |
Experimental Protocols
Protocol 1: Solubility Assessment in Aqueous Buffer
-
Prepare a high-concentration stock solution of Compound DCPO in 100% DMSO (e.g., 10 mM).[1]
-
In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).[1]
-
Add the appropriate volume of the Compound DCPO stock solution to achieve the highest concentration you plan to test.[1]
-
Vortex the solution gently.[1]
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]
-
Visually inspect the solution for any signs of precipitation against a dark background.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound DCPO and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[2]
Visualizations
Caption: A hypothetical signaling pathway illustrating the inhibitory action of Compound DCPO on Kinase A.
Caption: A general experimental workflow for assessing the activity of a small molecule inhibitor.
Caption: Logical relationships for troubleshooting unexpected experimental outcomes.
References
Challenges in the scale-up synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Strong Base | Use a stronger base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu). | The reaction, a Claisen-type condensation, requires a strong base to deprotonate acetonitrile, forming the nucleophilic enolate. Weaker bases like sodium ethoxide may not be sufficient to drive the reaction to completion, resulting in low yields.[1][2] |
| Presence of Moisture | Ensure all glassware is oven-dried and reagents (especially solvents like THF or toluene) are anhydrous. | Water will react with the strong base and can also lead to the hydrolysis of the starting materials and the final product, significantly reducing the yield. |
| Inadequate Reaction Temperature | Optimize the reaction temperature. While the initial deprotonation may be performed at a lower temperature, the condensation step might require heating to proceed at a reasonable rate. | Temperature control is crucial. Lower temperatures can slow the reaction, while excessively high temperatures can lead to side reactions and decomposition. |
| Poor Quality Starting Materials | Verify the purity of the 2,3-dichlorobenzoyl derivative and acetonitrile. | Impurities in the starting materials can interfere with the reaction or introduce contaminants that are difficult to separate from the final product. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Product | Minimize exposure to water during workup. Use a non-aqueous workup if possible, or perform the aqueous workup at low temperatures and quickly. | The β-ketonitrile product can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, leading to the formation of 2,3-dichlorobenzoic acid. |
| Side Reactions | Ensure slow and controlled addition of reagents. Maintain the optimal reaction temperature. | Rapid addition of reagents can cause localized temperature spikes, leading to the formation of by-products. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. | Unreacted starting materials will contaminate the crude product. |
Issue 3: Difficulty with Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography by testing various solvent polarities with TLC. Consider using a different stationary phase if silica gel is not effective. | Finding the right mobile phase is critical for good separation of the product from impurities.[1] |
| Product Tailing on Silica Gel Column | Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase. | The nitrile and ketone groups can interact with the acidic sites on silica gel, causing tailing. A basic modifier can neutralize these sites and improve peak shape.[1] |
| Oily Product That Does Not Solidify | Attempt to crystallize the product from a different solvent system. If it remains an oil, purification by column chromatography is the best approach. | The choice of crystallization solvent is crucial for obtaining a solid product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a variation of the Claisen condensation.[3] It involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of a 2,3-dichlorobenzoyl derivative (e.g., 2,3-dichlorobenzoyl chloride or a methyl 2,3-dichlorobenzoate). Subsequent elimination of a leaving group (e.g., chloride or methoxide) yields the desired β-ketonitrile.
Q2: Which base is most suitable for this synthesis on a large scale?
A2: For scale-up, sodium hydride (NaH) is often a good choice. It is a strong, non-nucleophilic base that provides irreversible deprotonation of acetonitrile, driving the reaction forward.[2] It also avoids the introduction of alkoxides that could lead to transesterification if an ester is used as the starting material.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot.[1] For more quantitative analysis during scale-up, HPLC is recommended.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The use of highly reactive and flammable reagents like sodium hydride requires strict safety precautions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Ensure adequate ventilation and have appropriate quenching procedures in place for any unreacted base.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Sodium Ethoxide | Ethanol | 78 | 6 | 45 | 85 |
| 2 | Sodium Hydride | THF | 65 | 4 | 82 | 95 |
| 3 | Potassium tert-butoxide | THF | 25 | 8 | 75 | 92 |
| 4 | Sodium Hydride | Toluene | 80 | 3 | 85 | 96 |
Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.5 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of acetonitrile.
-
Dissolve 2,3-dichlorobenzoyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[1]
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[1]
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.[1]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it. The optimal solvent system should be predetermined by TLC analysis.[1]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthesis pathway of this compound.
References
Validation & Comparative
Validating the Biological Target of GLUT1 Inhibitors: A Comparative Guide to BAY-876
An Important Note on the Compound of Interest: Initial searches for "3-(2,3-Dichlorophenyl)-3-oxopropanenitrile" did not yield a well-characterized biological target or associated experimental data. This chemical appears to be a synthetic building block. To provide a comprehensive and data-rich comparison guide as requested, this document will focus on BAY-876 , a potent and highly selective inhibitor of the Glucose Transporter 1 (GLUT1). It is presumed that the user's interest lies in the target validation of a potent GLUT1 inhibitor, for which BAY-876 serves as an exemplary case study.
Introduction
The reliance of cancer cells on elevated glucose uptake and aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned the Glucose Transporter 1 (GLUT1) as a critical target in oncology.[1][2][3] GLUT1 is a transmembrane protein that facilitates the transport of glucose into cells, a process essential for fueling the rapid proliferation of tumors.[3] Consequently, the development of potent and selective GLUT1 inhibitors is a key focus in modern drug discovery.[3]
This guide provides an objective comparison of BAY-876, a highly selective and potent GLUT1 inhibitor, with other known GLUT1 inhibitors, STF-31 and WZB117.[4][5][6][7] We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of GLUT1 Inhibitors
The efficacy of a GLUT1 inhibitor is determined by its potency (the concentration required to inhibit GLUT1 activity) and its selectivity over other glucose transporter isoforms (e.g., GLUT2, GLUT3, GLUT4). The following table summarizes the quantitative data for BAY-876 and its alternatives.
| Inhibitor | Target | GLUT1 IC50 | Selectivity Profile | Reference |
| BAY-876 | GLUT1 | ~2 nM | >100-fold selective over GLUT2, GLUT3, and GLUT4. | [7] |
| WZB117 | GLUT1 | ~0.6 - 10 µM | Primarily targets GLUT1; also shows activity against GLUT4. | [5][6][8][9][10] |
| STF-31 | GLUT1, NAMPT | ~1 µM | Initially identified as a GLUT1 inhibitor, but also potently inhibits NAMPT. | [4][11][12] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Mechanism of Action
GLUT1 inhibitors like BAY-876 physically block the transporter, preventing glucose from entering the cell. This leads to a cascade of downstream effects: a reduction in glycolysis, decreased ATP production, and ultimately, cell cycle arrest and cell death in glucose-dependent cancer cells.[5][13] The PI3K/Akt and EGFR signaling pathways are known upstream regulators that can enhance GLUT1 expression and translocation to the cell membrane, further highlighting its central role in cancer metabolism.[1][2][14]
Experimental Protocols for Target Validation
Validating the biological target of a compound like BAY-876 involves a series of in vitro assays to confirm its mechanism of action. Below are protocols for two key experiments.
Glucose Uptake Assay (2-NBDG Method)
This assay directly measures the ability of a compound to inhibit glucose transport into cells using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
96-well black, clear-bottom tissue culture plates
-
Glucose-free cell culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution
-
Test compounds (BAY-876 and alternatives)
-
Phloretin or Cytochalasin B (positive control inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2-5 x 10⁴ cells per well and incubate overnight to allow for attachment.[15]
-
Compound Treatment: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of glucose-free medium containing various concentrations of the test compound (e.g., BAY-876, WZB117) or controls to the wells. Incubate for 1 hour at 37°C.[15][16]
-
Glucose Starvation: After compound incubation, gently remove the medium and replace it with 100 µL of fresh glucose-free medium. Incubate the cells for 30-60 minutes at 37°C to deplete intracellular glucose stores.[17]
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.[18] Incubate for 30 minutes at 37°C, protected from light.[15]
-
Stopping the Reaction: Terminate the uptake by removing the 2-NBDG solution and washing the cells twice with 200 µL of ice-cold PBS.[16][17]
-
Measurement: Add 100 µL of PBS or a suitable assay buffer to each well. Measure the fluorescence using a plate reader (Excitation/Emission ≈ 485/535 nm) or by preparing cells for flow cytometry.[18]
-
Data Analysis: The reduction in fluorescence intensity in compound-treated wells compared to vehicle-treated wells indicates the inhibition of glucose uptake.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the effect of inhibiting glucose uptake on cell proliferation and viability. Metabolically active cells reduce the MTS tetrazolium salt to a colored formazan product.
Materials:
-
Cancer cell line of interest
-
96-well clear tissue culture plates
-
Complete cell culture medium
-
Test compounds (BAY-876 and alternatives)
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution directly to each well.[19][20][21][22]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.[19][20][21][22]
-
Absorbance Measurement: Record the absorbance at a wavelength of 490 nm using a microplate reader.[19][20][22]
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value for cell viability.
Target Validation Workflow
The process of validating a biological target for a novel inhibitor follows a logical progression from initial screening to in-depth cellular characterization. This workflow ensures that the observed cellular effects are indeed due to the inhibition of the intended target.
Conclusion
The validation of a biological target is a cornerstone of modern drug development. For inhibitors of GLUT1, a combination of biochemical and cell-based assays is essential. BAY-876 stands out as a highly potent and selective tool for studying the therapeutic hypothesis of GLUT1 inhibition. Its single-digit nanomolar potency and high selectivity for GLUT1 over other isoforms make it a superior chemical probe compared to less selective alternatives like WZB117 or compounds with multiple targets like STF-31. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate and compare novel GLUT1 inhibitors, accelerating the development of new metabolism-centered cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Glut1 promotes cell proliferation, migration and invasion by regulating epidermal growth factor receptor and integrin signaling in triple-negative breast cancer cells [bmbreports.org]
- 3. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with activated EGFR and regulating its downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 17. biocompare.com [biocompare.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of 2,3-Dichlorophenyl Propanenitrile and 3,4-Dichlorophenyl Propanenitrile for Researchers and Drug Development Professionals
An In-depth Look at Two Isomeric Intermediates in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the synthesis, efficacy, and safety of a final drug product. This guide provides a comparative study of two constitutional isomers: 2,3-dichlorophenyl propanenitrile and 3,4-dichlorophenyl propanenitrile. While direct comparative studies are limited, this report synthesizes available data on their synthesis, physicochemical properties, and potential biological activities, drawing inferences from related compounds to provide a valuable resource for researchers.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift in the position of a chlorine atom on the phenyl ring can lead to notable differences in the physicochemical properties of 2,3-dichloro and 3,4-dichloro phenyl propanenitrile. These differences, summarized in Table 1, can influence their reactivity, solubility, and interaction with biological systems.
| Property | 2,3-Dichlorophenyl Propanenitrile (Predicted) | 2-(3,4-Dichlorophenyl)propanenitrile[1] |
| Molecular Formula | C₉H₇Cl₂N | C₉H₇Cl₂N |
| Molecular Weight | 200.06 g/mol | 200.06 g/mol [1] |
| LogP (Predicted) | ~3.5 | ~3.5[1] |
| Reactivity | The proximity of the chlorine atoms in the 2 and 3 positions may create a unique electronic and steric environment, potentially influencing the reactivity of the nitrile group and the aromatic ring. | The 3,4-dichloro substitution pattern is common in many pharmaceutical agents and agrochemicals. Its electronic effects are well-characterized, with both chlorine atoms acting as electron-withdrawing groups. |
Table 1: Comparison of Physicochemical Properties.
The lipophilicity, indicated by the predicted LogP value, is similar for both isomers and suggests good membrane permeability, a desirable trait for potential drug candidates. However, this may also correlate with increased toxicity concerns.[1]
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route for both isomers involves the conversion of the corresponding dichlorophenylpropanoic acid to the propanenitrile. This transformation is a standard procedure in organic synthesis.
Caption: General synthetic pathway for the conversion of a dichlorophenylpropanoic acid to the corresponding propanenitrile.
Experimental Protocol: Conversion of Carboxylic Acid to Nitrile
Step 1: Formation of the Acid Chloride
To a solution of the respective 3-(dichlorophenyl)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
Step 2: Amidation
The crude acid chloride is dissolved in a suitable solvent like dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess). The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature. The resulting solid amide is collected by filtration, washed with cold water, and dried.
Step 3: Dehydration to the Nitrile
The dried 3-(dichlorophenyl)propanamide (1 equivalent) is mixed with a dehydrating agent such as phosphorus pentoxide (2 equivalents) or stirred in a solvent like phosphoryl chloride. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid nitrile is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Comparative Reactivity and Biological Activity: An Inferential Analysis
Direct comparative data on the reactivity and biological activity of 2,3-dichloro and 3,4-dichloro phenyl propanenitrile is scarce. However, insights can be drawn from the known effects of the substitution patterns on related molecules.
The 3,4-dichloro substitution is a common motif in a variety of biologically active compounds, including herbicides and pharmaceuticals. This pattern of substitution is known to influence the electronic properties of the aromatic ring, which in turn can affect binding to biological targets. For instance, the herbicide Diuron contains a 3,4-dichlorophenyl moiety.
The 2,3-dichloro substitution pattern is less common but is found in some pharmaceuticals, such as the precursor to the anticonvulsant drug lamotrigine. The proximity of the two chlorine atoms in the 2,3-isomer can induce steric hindrance and create a distinct electronic environment compared to the 3,4-isomer. This could lead to differences in metabolic pathways and target interactions.
Toxicological studies on related chlorinated anilines have shown that the position of the chlorine atoms significantly impacts toxicity. For example, in comparative studies of chloroaniline isomers, the para-substituted isomer (related to the 3,4-dichloro pattern) often exhibits higher toxicity than the ortho- or meta-isomers. This suggests that 3,4-dichlorophenyl propanenitrile might have a different toxicological profile compared to its 2,3-dichloro counterpart.
Potential Signaling Pathway Involvement
Given their nature as reactive intermediates, dichlorophenyl propanenitriles are unlikely to be final drug molecules that directly interact with specific signaling pathways in a therapeutic context. However, their derivatives could be designed to target a variety of pathways. The dichlorophenyl moiety is a versatile scaffold that can be incorporated into molecules targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes.
The logical relationship for the utilization of these isomers in drug discovery is outlined in the following diagram:
References
Dichlorophenyl-Based Abl Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl-based inhibitors targeting the Abelson (Abl) tyrosine kinase. The constitutive activation of the Bcr-Abl fusion protein is a hallmark of Chronic Myeloid Leukemia (CML), making it a critical target for therapeutic intervention.[1] This document summarizes quantitative data for different dichlorophenyl-containing scaffolds, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel Abl kinase inhibitors.
Comparative Analysis of Inhibitor Scaffolds
The following tables summarize the in vitro inhibitory activity of two distinct dichlorophenyl-based scaffolds against Abl kinase. The data highlights how structural modifications on each core influence potency.
Series 1: 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones
This series, based on a pyrido[2,3-d]pyrimidin-7-one core, demonstrates potent inhibition of Abl kinase. The 2,6-dichlorophenyl group is a key feature of the parent compound, PD166326. The SAR studies reveal that substitutions on the 2-phenylamino moiety significantly impact the inhibitory activity.[1]
| Compound | R1 (meta-substitution) | R2 (para-substitution) | Abl IC50 (nM)[1] |
| 1 (PD166326) | H | H | 2.8 |
| 2 | H | -NH2 | 2.6 |
| 3 | H | -OH | 22 |
| 4 | H | -OCH3 | 2.6 |
| 5 | H | -NHCOCH3 | 2.6 |
| 6 | H | -NHSO2CH3 | 8.8 |
| 7 | H | -Glycoside | 1.4 |
| 8 | -NH2 | H | 30 |
| 9 | -OH | H | 3.0 |
| 10 | -OCH3 | H | 2.6 |
Series 2: 4-[(2,4-dichlorophenyl)amino]-3-quinolinecarbonitriles
While extensive SAR data for dichlorophenyl analogs within this specific quinolinecarbonitrile series as Abl inhibitors is less publicly available, this scaffold is known to produce potent Src and Abl kinase inhibitors. The following data for a representative compound demonstrates the potential of this scaffold.
| Compound | Scaffold | Abl IC50 (nM) |
| SKI-606 (Bosutinib) | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | 1.2 |
Experimental Protocols
The following is a representative protocol for an in vitro Abl kinase inhibition assay using Homogeneous Time-Resolved Fluorescence (HTRF), a common method for determining inhibitor potency.
In Vitro Abl Kinase Inhibition Assay (HTRF)
This protocol describes the measurement of Abl kinase activity through the detection of a phosphorylated substrate using LANCE® Ultra TR-FRET technology.
Materials:
-
Recombinant active Abl kinase
-
ULight™-labeled substrate peptide (e.g., ULight™-Abltide)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phospho-Abltide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dichlorophenyl-based inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution/Detection buffer (e.g., 1X LANCE Detection Buffer containing EDTA)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following to each well:
-
Test compound or DMSO (for control wells).
-
Recombinant Abl kinase diluted in kinase reaction buffer.
-
ULight™-labeled substrate peptide diluted in kinase reaction buffer.
-
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for Abl.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Detection: Stop the kinase reaction by adding the stop solution containing EDTA. Subsequently, add the Europium-labeled anti-phospho-substrate antibody diluted in the detection buffer.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 615 nm emission). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Bcr-Abl Signaling Pathway
Experimental Workflow
Caption: HTRF Abl Kinase Assay Workflow
Structure-Activity Relationship (SAR) Insights
Caption: SAR of Pyrido[2,3-d]pyrimidin-7-one Abl Inhibitors
References
A Comparative Efficacy Analysis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile Against Standard-of-Care Anticancer Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction:
The global search for novel, more effective anticancer therapeutics is a paramount objective in medicinal chemistry. The dichlorophenyl moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to enhance molecular interactions with biological targets.[1] Similarly, the oxopropanenitrile scaffold is recognized as a key building block for heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer properties.[2][3] The novel compound, 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, which integrates both of these structural features, therefore presents a promising candidate for investigation as a new anticancer agent.
This guide provides a proposed framework for a comparative efficacy study of this compound against two well-established chemotherapy agents, Doxorubicin and Paclitaxel. The objective is to furnish researchers with the necessary experimental protocols and data presentation structures to rigorously evaluate the potential of this novel compound in an oncology setting. The following sections detail the methodologies for key in vitro assays and provide templates for the clear and concise presentation of comparative data.
Quantitative Data Summary
The efficacy of this compound would be quantified and compared against Doxorubicin and Paclitaxel. The following tables are structured to present the key metrics from the proposed experimental protocols.
Table 1: Comparative Cytotoxicity (IC50 Values) in Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound | Cell Line | IC50 (µM) after 48h incubation |
| This compound | MCF-7 | Data to be determined |
| MDA-MB-231 | Data to be determined | |
| Doxorubicin | MCF-7 | Reference value |
| MDA-MB-231 | Reference value | |
| Paclitaxel | MCF-7 | Reference value |
| MDA-MB-231 | Reference value |
Table 2: Induction of Apoptosis in MCF-7 Cells after 24h Treatment
| Compound (at IC50 concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | Reference value | Reference value | Reference value |
| Paclitaxel | Reference value | Reference value | Reference value |
| Vehicle Control (DMSO) | Reference value | Reference value | Reference value |
Table 3: Cell Cycle Arrest in MCF-7 Cells after 24h Treatment
| Compound (at IC50 concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | Reference value | Reference value | Reference value |
| Paclitaxel | Reference value | Reference value | Reference value |
| Vehicle Control (DMSO) | Reference value | Reference value | Reference value |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) will be used.
-
Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Procedure:
-
Cells will be seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.
-
The culture medium will be replaced with fresh medium containing serial dilutions of this compound, Doxorubicin, or Paclitaxel. A vehicle control (DMSO) will also be included.
-
Plates will be incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
The absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells will be seeded in 6-well plates and treated with each compound at its predetermined IC50 concentration for 24 hours.
-
After treatment, both adherent and floating cells will be collected and washed with cold PBS.
-
Cells will be resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) will be added to the cell suspension, which will then be incubated in the dark for 15 minutes at room temperature.
-
The stained cells will be analyzed by flow cytometry.
-
-
Data Analysis: The percentages of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) will be quantified using appropriate software.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Cells will be seeded in 6-well plates and treated with each compound at its IC50 concentration for 24 hours.
-
Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells will be washed and resuspended in PBS containing RNase A and Propidium Iodide (PI).
-
After incubation in the dark, the DNA content of the cells will be analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined by analyzing the DNA content histograms.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by a novel anticancer agent and the general workflow for the comparative in vitro screening.
References
Comparative Analysis of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile and Structurally Related Compounds: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental findings related to 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile and its structural analogs. Due to the limited publicly available experimental data for this compound, this document focuses on a cross-validation of results from closely related dichlorophenyl derivatives, offering insights into their potential biological activities. The information presented herein is intended to support further research and drug discovery efforts.
Introduction to Dichlorophenyl Moieties
The dichlorophenyl moiety is a common feature in a variety of biologically active compounds. The position of the chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide explores the cytotoxic and anticonvulsant activities of several dichlorophenyl propanenitrile and related derivatives, providing a framework for understanding the potential therapeutic applications of this class of compounds.
Comparative Experimental Data
The following tables summarize the quantitative data from experimental studies on analogs of this compound. These compounds share key structural features and provide valuable insights into the structure-activity relationships (SAR) of this chemical class.
Table 1: Cytotoxicity of Dichlorophenyl Acrylonitrile Analogs
| Compound/Analog | Cell Line | Activity Metric | Value |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | GI₅₀ | 0.56 ± 0.03 µM[1] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | GI₅₀ | 0.127 ± 0.04 µM[1] |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | GI₅₀ | 0.030 ± 0.014 µM[1] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468, T47D, ZR-75-1, SKBR3, BT474 | Potency | 10-206 nM[1] |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Wild Type HepG2 | LC₅₀ | 233.0 ± 19.7 µM[2] |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | CYP3A4 Transfected HepG2 | LC₅₀ | 160.2 ± 5.9 µM[2] |
Table 2: Anticonvulsant Activity of Chlorophenyl Pyrrolidine-2,5-dione Analogs
| Compound/Analog | Seizure Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 68.30 | > 300 |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | > 300 |
| Valproic Acid (Reference Drug) | Maximal Electroshock (MES) | 252.74 | - |
| Valproic Acid (Reference Drug) | 6 Hz (32 mA) | 130.64 | - |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and replication.
Cytotoxicity Assays
The cytotoxicity of the dichlorophenyl acrylonitrile and thiazolidinedione analogs was primarily assessed using cell viability assays.
General Workflow for Cytotoxicity Screening:
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Inhibition: A Comparative Guide to Alternatives for Dichlorophenyl-Containing Compounds
For researchers in kinase drug discovery, the chemical scaffold of a lead compound is a critical determinant of its potency, selectivity, and ultimate clinical success. While 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile serves as a versatile precursor for synthesizing various heterocyclic kinase inhibitors, the focus of this guide shifts to a specific inhibitor derived from a related dichlorophenyl moiety: 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, also known as PD-089828. This compound has been identified as a broad-spectrum inhibitor of several key tyrosine kinases implicated in cancer cell proliferation and survival.
This guide provides a comparative analysis of PD-089828 and other established multi-kinase inhibitors that target a similar spectrum of kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. The objective is to offer researchers a data-driven resource for selecting appropriate tool compounds or starting points for novel inhibitor design.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PD-089828 and selected alternative multi-kinase inhibitors against key tyrosine kinases. Lower IC50 values indicate greater potency.
| Compound | PDGFRβ (nM) | FGFR1 (nM) | EGFR (nM) | c-Src (nM) |
| PD-089828 | 1,760[1][2][3] | 150[1][2][3] | 5,470[1][2][3] | 180[1][2][3] |
| Dasatinib | - | - | - | 0.5[4] |
| Sunitinib | 2[5][6] | >10,000 | >10,000 | 600[5] |
| Saracatinib (AZD0530) | - | - | 66[7] | 2.7[7][8][9][10][11] |
| Bosutinib | Minimal Inhibition[12][13] | - | - | 1.2[14] |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. Below are generalized protocols for in vitro kinase assays, which are fundamental in generating the comparative data presented above.
Radioactive Kinase Assay (Filter Binding Assay)
This method is often considered the "gold standard" for its direct and sensitive measurement of kinase activity.[15][16]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate by the kinase. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is quantified.
Materials:
-
Purified recombinant kinase (e.g., PDGFR, FGFR, EGFR, c-Src)
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (unlabeled)
-
Test inhibitor (dissolved in DMSO)
-
P81 phosphocellulose paper or membrane filters
-
Wash buffer (e.g., 0.5-1% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations (a DMSO control is also included).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose paper/membrane. The phosphorylated substrate will bind to the paper, while the ATP will not.
-
Wash the filters extensively with the wash buffer to remove any unincorporated radiolabeled ATP.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based Kinase Assay (e.g., Fluorescence Polarization)
This method offers a non-radioactive, high-throughput alternative for measuring kinase activity.[17][18]
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this assay format, a fluorescently labeled peptide substrate (tracer) and a phosphospecific antibody are used. When the kinase phosphorylates its substrate, the resulting phosphopeptide competes with the fluorescent tracer for binding to the antibody. This displacement of the tracer by the phosphopeptide leads to a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant kinase
-
Peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (dissolved in DMSO)
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Stop buffer (containing EDTA)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
In a multi-well plate, add the kinase, peptide substrate, and test inhibitor at various concentrations to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a set time.
-
Stop the reaction by adding the stop buffer containing EDTA.
-
Add a mixture of the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer to each well.
-
Incubate to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization in each well using a microplate reader.
-
A high polarization value indicates low kinase activity (tracer is bound to the antibody), while a low polarization value indicates high kinase activity (tracer is displaced by the phosphorylated substrate).
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Kinase Signaling and Experimental Design
To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate a key signaling pathway and a generalized workflow for kinase inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PD 089828 | 179343-17-0 | EGFR | MOLNOVA [molnova.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 12. Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukaemia: results from the 24-month follow-up of the BELA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assayquant.com [assayquant.com]
- 18. researchgate.net [researchgate.net]
Reproducibility of in vitro experiments with 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
A Head-to-Head Evaluation of Stattic, S3I-201, BP-1-102, and Niclosamide as Alternatives to Novel Compound 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
For researchers and drug development professionals targeting oncogenic and inflammatory pathways, the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a pivotal therapeutic target. The persistent activation of STAT3 is a known driver of tumor growth, proliferation, and survival. This guide presents a comparative in vitro analysis of four widely studied small-molecule STAT3 inhibitors: Stattic, S3I-201, BP-1-102, and Niclosamide. These compounds are evaluated as potential alternatives to the novel investigational compound this compound, for which public data is limited. This comparison focuses on their performance in key in vitro assays, providing a baseline for the evaluation of new chemical entities targeting STAT3.
The STAT3 Signaling Pathway: A Critical Overview
The activation of the STAT3 signaling cascade is initiated when cytokines and growth factors bind to their respective receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705). Once phosphorylated, STAT3 monomers dimerize and translocate from the cytoplasm into the nucleus. Inside the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are critically involved in various cellular processes, including proliferation, survival, and angiogenesis.[1]
Comparative Efficacy of STAT3 Inhibitors in In Vitro Assays
The in vitro efficacy of STAT3 inhibitors can be quantitatively assessed through a variety of assays that probe different aspects of the signaling pathway. Key metrics include the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the reported in vitro efficacy of Stattic, S3I-201, BP-1-102, and Niclosamide.
| Compound | Fluorescence Polarization (IC50, µM) | STAT3 DNA Binding ELISA (IC50, µM) | Cell Viability (EC50, µM) |
| Stattic | >600[2] | Not Reported | 0.29 ± 0.09[2] |
| S3I-201 | 7.39 ± 0.95[2] | Not Reported | Not Reported |
| BP-1-102 | Not Reported | Not Reported | Not Reported |
| Niclosamide | Not Reported | Not Reported | 1.09 ± 0.9[2] |
Experimental Protocols for In Vitro Characterization
A standardized workflow is essential for the reproducible in vitro characterization of STAT3 inhibitors. This typically involves a series of assays to determine their direct binding to STAT3, their inhibitory effect on STAT3 signaling, and their impact on the viability of cancer cell lines.[1]
Fluorescence Polarization (FP) Assay
-
Objective: To determine if a compound directly binds to the SH2 domain of STAT3 and disrupts its interaction with a phosphopeptide.[2]
-
Principle: This assay measures the change in polarization of fluorescently labeled phosphopeptide. A decrease in polarization indicates that the inhibitor has displaced the peptide from the STAT3 SH2 domain.[1]
-
Protocol:
-
In a 96-well black microtiter plate, add assay buffer, recombinant STAT3 protein, and varying concentrations of the test inhibitor.[1]
-
Incubate the plate with gentle agitation for 1 hour at room temperature.[1]
-
Add the fluorescently labeled phosphopeptide to each well.[1]
-
Incubate for an additional 30 minutes at room temperature.[1]
-
Measure the fluorescence polarization using a suitable plate reader.
-
STAT3 DNA Binding ELISA
-
Objective: To measure the ability of an inhibitor to prevent the binding of STAT3 to its DNA consensus sequence.[1]
-
Principle: This is a 96-well plate-based assay where a double-stranded DNA sequence containing the STAT3 binding site is immobilized. Recombinant STAT3 protein or nuclear extracts containing activated STAT3 are added, and the amount of bound STAT3 is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[1][2]
-
Protocol:
-
Coat a 96-well plate with the STAT3 DNA consensus sequence and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add recombinant STAT3 protein or nuclear extracts along with varying concentrations of the inhibitor.
-
Incubate to allow for STAT3-DNA binding.
-
Wash away unbound protein and inhibitor.
-
Add a primary antibody specific for STAT3 and incubate.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
STAT3 Luciferase Reporter Gene Assay
-
Objective: To assess the inhibitory effect of a compound on STAT3-mediated gene transcription in a cellular context.[3][4][5]
-
Principle: Cells are transiently transfected with a luciferase reporter plasmid containing a promoter with STAT3 binding sites. Upon activation of the STAT3 pathway (e.g., with IL-6), STAT3 binds to the promoter and drives the expression of luciferase. The inhibitory effect of a compound is measured as a decrease in luciferase activity.[3][5]
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[3][5]
-
Seed the transfected cells into 96-well plates and allow them to attach overnight.[3][5]
-
Treat the cells with varying concentrations of the inhibitor.
-
Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL).[3][5]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[5]
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of STAT3 inhibitors on cancer cell lines.[1]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.[1]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).[2]
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Conclusion
The selection of an appropriate STAT3 inhibitor for in vitro studies requires careful consideration of its mechanism of action and its efficacy in relevant assays. While this compound represents a novel chemical entity, established inhibitors such as Stattic, S3I-201, and Niclosamide provide valuable benchmarks for comparison. The experimental protocols detailed in this guide offer a standardized framework for the systematic evaluation of these and other potential STAT3-targeting compounds. By employing a consistent set of in vitro assays, researchers can generate reproducible and comparable data to inform the advancement of promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Advantages of using 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile over other scaffolds
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology and inflammation due to its critical role in tumor progression and immune responses. The discovery of small molecule inhibitors that can effectively and selectively modulate STAT3 activity is a significant focus of modern drug discovery. Among the various chemical frameworks explored, the 3-oxopropanenitrile scaffold has emerged as a noteworthy starting point for the development of potent STAT3 inhibitors. This guide provides a comparative overview of the potential advantages of the 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile scaffold and other prominent STAT3 inhibitors, supported by experimental methodologies for their evaluation.
Comparative Analysis of STAT3 Inhibitor Scaffolds
The following table summarizes the in vitro efficacy of several well-characterized STAT3 inhibitors with diverse chemical scaffolds. This data provides a benchmark for evaluating the potential of novel compounds based on the 3-oxopropanenitrile framework.
| Inhibitor Scaffold | Chemical Name | Mechanism of Action | Target | In Vitro IC50 | Reference |
| 3-Oxopropanenitrile Derivative (Hypothetical) | This compound | Potential direct STAT3 inhibitor | STAT3 | Data not available | - |
| Naphthol Derivative | S3I-201 (NSC 74859) | Inhibits STAT3 DNA-binding activity | STAT3 | 86 µM (cell-free) | [1][2][3][4] |
| Non-peptidic, Small Molecule | Stattic | Inhibits STAT3 SH2 domain | STAT3 | 5.1 µM (cell-free) | [5][6][7][8][9] |
| Salicylamide Derivative | Niclosamide | Inhibits STAT3 activation and transcriptional function | STAT3 | 0.25 µM (luciferase reporter assay) | [10][11][12][13] |
| Pyridine Derivative | Napabucasin (BBI608) | Inhibits STAT3-driven gene transcription | STAT3 | 0.291–1.19 µM (cancer stem-like cells) | [14][15] |
| Curcumin Analog | HO-3867 | Selectively inhibits STAT3 phosphorylation and DNA binding | STAT3 | ~5-10 µM (cell viability) | [16][17] |
Signaling Pathways and Experimental Workflows
To facilitate the evaluation of novel STAT3 inhibitors, understanding the underlying signaling pathways and the experimental procedures is crucial.
Caption: Simplified STAT3 Signaling Pathway.
The diagram above illustrates the canonical STAT3 signaling pathway, a common target for therapeutic intervention. The workflow for assessing a compound's inhibitory potential is outlined below.
Caption: Experimental Workflow for STAT3 Inhibitor Evaluation.
Experimental Protocols
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Incubate for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), at a final concentration of 20 ng/mL for 6-16 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This method is used to directly assess the phosphorylation status of STAT3, which is indicative of its activation.
Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line responsive to cytokine stimulation (e.g., HepG2) in 6-well plates.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
For cytokine-inducible systems, stimulate the cells with a cytokine like IL-6 for 15-30 minutes before harvesting.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 levels.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compound on cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
The 3-oxopropanenitrile scaffold represents a promising starting point for the development of novel STAT3 inhibitors. While direct experimental evidence for the advantages of the this compound substitution is pending, the general properties of this chemical class and the established importance of the dichlorophenyl moiety in drug design suggest its potential. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the efficacy of new compounds targeting the STAT3 signaling pathway and to compare their performance against existing inhibitor scaffolds. Further structure-activity relationship studies are warranted to fully elucidate the potential of this and other related scaffolds in the pursuit of effective and selective STAT3-targeted therapies.
References
- 1. MilliporeSigma Calbiochem STAT3 Inhibitor IX, Cpd188 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT3 Inhibitor IX, Cpd188 [sigmaaldrich.com]
- 13. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile: A Comparative Guide to Evaluating Novel ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical benchmarking of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile, a putative Anaplastic Lymphoma Kinase (ALK) inhibitor. Due to the absence of publicly available biological data for this compound, this document establishes a comparative baseline using the well-characterized first- and second-generation ALK inhibitors, Crizotinib and Alectinib. The experimental protocols and data presented for these reference compounds offer a blueprint for the evaluation of novel ALK-targeting therapeutic candidates.
Executive Summary
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The therapeutic landscape for ALK-positive cancers has been transformed by the development of targeted tyrosine kinase inhibitors (TKIs). This guide focuses on providing a comparative analysis of this compound against established ALK inhibitors, Crizotinib and Alectinib, to ascertain its preclinical potential.
Mechanism of Action and Signaling Pathway
ALK activation, typically through chromosomal rearrangement (e.g., EML4-ALK fusion), leads to the constitutive activation of its kinase domain.[1][2] This triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4][5][6] ALK inhibitors function as competitive antagonists at the ATP-binding site of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream effectors.[3][7][8]
Crizotinib is a first-generation, multi-targeted TKI that inhibits ALK, MET, and ROS1 kinases.[7][9][10] Its action leads to the blockade of ALK-mediated signaling, resulting in G1-S phase cell cycle arrest and apoptosis in ALK-positive tumor cells.[7]
Alectinib is a second-generation, highly selective ALK and RET kinase inhibitor.[3][11] It was designed to be more potent and to overcome resistance mechanisms observed with first-generation inhibitors, including some ALK mutations.[11][12] Alectinib also demonstrates significant central nervous system (CNS) penetration, a critical feature for treating brain metastases common in ALK-positive NSCLC.[8][13]
Below is a diagram illustrating the ALK signaling pathway and the points of inhibition by ALK TKIs.
Quantitative Data Presentation
The following tables summarize key in vitro potency data for the reference compounds, Crizotinib and Alectinib. These parameters are essential for the initial characterization of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| This compound | ALK | Data not available | - | - |
| Crizotinib | ALK | 20 | Cell-based | |
| c-MET | 8.0 | Cell-based | ||
| Alectinib | ALK | 1.9 | Enzymatic | [11][14] |
| RET | Data available | - | [3][12] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line (ALK status) | IC50 (nM) | Assay Type | Reference(s) |
| This compound | Data not available | Data not available | - | - |
| Crizotinib | H3122 (EML4-ALK) | ~150 | Cell viability | [15] |
| NCI-H2228 (EML4-ALK) | Data available | Cell proliferation | [14] | |
| Alectinib | NCI-H2228 (EML4-ALK) | 53 | Cell proliferation | [14] |
| Kelly (ALK mutated) | ~3181 | Cell viability | [16] | |
| SH-SY5Y (ALK mutated) | ~3181 | Cell viability | [16] |
Experimental Protocols
To ensure a robust and reproducible comparison, standardized experimental protocols are critical. The following methodologies are recommended for evaluating the efficacy and selectivity of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on ALK kinase activity.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a bioluminescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be employed.[17][18]
-
Reagents: Recombinant human ALK kinase domain, ATP, a suitable peptide substrate (e.g., ALAStide), and the test compound at various concentrations.[17]
-
Procedure:
-
The ALK enzyme, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the detection reagents are added.
-
The signal (fluorescence or luminescence), which is proportional to the amount of phosphorylated substrate (and thus kinase activity), is measured.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the compound on ALK-dependent cancer cell lines.
Methodology: A colorimetric assay such as the MTT or a fluorometric assay like the CCK-8 can be used to measure cell viability.
-
Cell Lines: A panel of ALK-positive cell lines (e.g., H3122, NCI-H2228) and ALK-negative control cell lines should be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
The viability reagent is added, and after incubation, the absorbance or fluorescence is measured.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of ALK Phosphorylation
Objective: To confirm the on-target effect of the compound by measuring the inhibition of ALK autophosphorylation in a cellular context.
Methodology: Standard Western blotting techniques.
-
Procedure:
-
ALK-positive cells are treated with the test compound at various concentrations for a short duration (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.[19][20][21]
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The band intensities for p-ALK are normalized to total ALK to determine the dose-dependent inhibition of ALK phosphorylation.
The workflow for benchmarking a novel ALK inhibitor is depicted below.
Conclusion
The provided framework offers a comprehensive approach to the preclinical evaluation of this compound as a potential ALK inhibitor. By benchmarking against the established profiles of Crizotinib and Alectinib, researchers can systematically assess its potency, selectivity, and cellular activity. The successful execution of these experiments will be crucial in determining the therapeutic potential of this novel compound and its viability for further development as a targeted anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. massivebio.com [massivebio.com]
- 3. Alectinib - Wikipedia [en.wikipedia.org]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Crizotinib - Wikipedia [en.wikipedia.org]
- 11. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 14. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ALK (L1196M) Kinase Enzyme System [promega.com]
- 19. biocompare.com [biocompare.com]
- 20. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This guide provides a comprehensive analysis of the potential mechanism of action of a promising class of compounds: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile derivatives. Drawing upon evidence from structurally related molecules and established biochemical principles, we propose a plausible mechanism centered on the inhibition of key signaling pathways implicated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation and comparison of these derivatives against existing therapeutic alternatives.
The core structure of this compound features an α,β-unsaturated carbonyl system, a well-known Michael acceptor. This reactive moiety can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition.[1] Furthermore, the presence of a 2,3-dichlorophenyl group is a common feature in a variety of biologically active compounds, contributing to their binding affinity and specificity. Based on these structural characteristics, we hypothesize that this compound derivatives may exert their biological effects through the covalent modification of critical proteins within cellular signaling cascades, particularly the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Proposed Mechanism of Action: A Dual-Pronged Approach
The dysregulation of the p38 MAPK and NF-κB signaling pathways is a hallmark of numerous cancers and inflammatory conditions.[2][3] We postulate that this compound derivatives could function as dual inhibitors of these pathways.
Inhibition of the p38 MAPK Pathway: The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation.[4] Several known p38 MAPK inhibitors incorporate a dichlorophenyl moiety, highlighting its importance for potent activity. The α,β-unsaturated nitrile of the this compound scaffold could covalently bind to a cysteine residue in the ATP-binding pocket of p38 MAPK, leading to its irreversible inactivation.
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[5] The activation of this pathway is tightly controlled by the IκB kinase (IKK) complex. We propose that these derivatives could target a cysteine residue within the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, which in turn would block the nuclear translocation and activity of NF-κB.[6]
Comparative Analysis with Known Inhibitors
To contextualize the potential efficacy of this compound derivatives, we present a comparison with established inhibitors of the p38 MAPK and NF-κB pathways.
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| SB 203580 | p38α MAPK | 0.3 - 0.5 µM | THP-1 cells | [7] |
| SB 202190 | p38α MAPK | 50 nM | Cell-free assay | [7] |
| BIRB 796 (Doramapimod) | p38α MAPK | 38 nM | Cell-free assay | [8] |
| BAY 11-7082 | IKK (NF-κB pathway) | 10 µM (for IκBα phosphorylation inhibition) | Tumor cells | [9] |
| JSH-23 | NF-κB transcriptional activity | 7.1 µM | LPS-stimulated RAW 264.7 macrophages | [5] |
| TPCA-1 | IKK-2 | 17.9 nM | Cell-free assay | [9] |
Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanism of action, a series of biochemical and cell-based assays are recommended.
In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)
This assay determines the direct inhibitory effect of the compounds on p38α MAPK activity.
Procedure: [10]
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds, recombinant p38α kinase, and a suitable peptide substrate.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Signal Detection: After incubation, add a kinase detection reagent that quantifies the amount of ADP produced, which is proportional to kinase activity, through a luciferase-based reaction.
-
Data Analysis: Measure luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the inhibition of NF-κB transcriptional activity.[11][12]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives for a specified duration.
-
Stimulation: Induce NF-κB activation using an appropriate stimulus (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the inhibition against the compound concentration to determine the IC50 value.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the proposed mechanism and experimental approaches, the following diagrams are provided.
Caption: Proposed inhibition of the p38 MAPK signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: General workflow for determining the IC50 value.
Conclusion
The unique structural features of this compound derivatives suggest a compelling hypothesis for their mechanism of action, centering on the irreversible inhibition of key kinases in the p38 MAPK and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a clear roadmap for validating this proposed mechanism and quantifying the potency of these compounds. By comparing their activity with established inhibitors, researchers can effectively position these novel derivatives within the broader landscape of cancer and anti-inflammatory drug discovery. Further investigation into the specific molecular interactions and off-target effects will be crucial in advancing these promising compounds towards clinical development.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Analytical Techniques for Dichlorophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the detection and quantification of dichlorophenyl compounds. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Ion Chromatography-Mass Spectrometry (IC-MS) are evaluated, with supporting experimental data and detailed methodologies to inform your selection of the most appropriate technique.
Data Presentation
The following table summarizes the quantitative performance of the analytical techniques discussed in this guide. It is important to note that performance characteristics can vary based on the specific dichlorophenyl compound, the sample matrix, and the instrumentation used.
| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| GC-MS | 2,4-Dichlorophenol in Water | ~0.1 µg/L | - | >0.99 | 70-130 | <20 | [1] |
| Chlorophenols in Soil | low-ppb range | - | - | - | 7-20 | [2] | |
| 2,4,6-Trichlorophenol in Water | - | - | >0.99 | 75-125 | <10 | [3] | |
| HPLC-UV | Dichlorophen in Cosmetics | - | 2 ppm | - | - | - | [4] |
| Chlorophenols in Water | 19-41 µg/L | - | - | - | - | [1] | |
| LC-MS/MS | 2,4-Dichlorophenol in Urine | 0.1-0.4 ng/mL | - | - | - | - | [5] |
| Chlorophenols in Drinking Water | - | 0.008 µg/L | >0.99 | 90-110 | <5 | [6] | |
| CE-MS | Chlorophenols | - | - | - | - | - | [7][8] |
| IC-MS | 2,4-Dichlorophenol Degradation Products | - | - | - | - | - | [9] |
Note: The data presented is illustrative and based on available literature. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Dichlorophenol Analysis in Environmental Samples
This protocol is a general guideline for the analysis of dichlorophenols in water samples.
a. Sample Preparation: Solid-Phase Extraction (SPE) [8][9]
-
Sample Pre-treatment: Acidify the water sample (e.g., 1 L) to a pH < 2 with sulfuric or hydrochloric acid.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, 10 mL of methanol, and finally 10 mL of deionized water (pH=2).
-
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Drying: Dry the cartridge with a stream of nitrogen for approximately 5 minutes to remove excess water.
-
Elution: Elute the trapped analytes from the cartridge with a suitable solvent, such as ethyl acetate and dichloromethane.
-
Drying and Concentration: Dry the eluate using anhydrous sodium sulfate and concentrate it to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for separating chlorophenols, such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness PTE-5 column.
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: Increase to 200°C at a rate of 12°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 2.5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.
-
High-Performance Liquid Chromatography (HPLC) for Dichlorophen Analysis
This protocol is a general guideline for the analysis of dichlorophen in pharmaceutical or cosmetic samples.[4][10]
a. Sample Preparation [4]
-
Extraction: Accurately weigh about 1 g of the sample and extract it with a suitable solvent, such as methanol, using ultrasonication for approximately 30 minutes.
-
Dilution and Filtration: Dilute the extract to a known volume with the solvent and filter it through a 0.45 µm membrane filter before injection.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 25 cm x 4.0 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 290 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
Diagrams of Analytical Workflows and Relationships
The following diagrams illustrate the experimental workflows for the analysis of dichlorophenyl compounds and the logical relationships between the different analytical techniques.
Caption: Workflow for GC-MS analysis of dichlorophenyl compounds.
Caption: Logical relationships of analytical techniques.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 3. agilent.com [agilent.com]
- 4. The principle and performance of capillary electrophoresis | PPTX [slideshare.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Ionization of dichlorophenols for their analysis by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis-electrospray ion-trap mass spectrometry for the separation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to its potential toxicity and reactivity. The primary hazards are associated with its dichlorophenyl and nitrile functional groups.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.
-
Reactivity: Incompatible with strong oxidizing acids, which can lead to violent reactions. Combination with bases can produce highly toxic hydrogen cyanide gas.[1] Nitriles are hydrolyzed in both aqueous acid and base to give carboxylic acids or their salts, reactions that can generate heat.[1]
-
Environmental: As a halogenated organic compound, it is persistent in the environment and must be disposed of as hazardous waste.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below. Always wear appropriate PPE when handling this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. All handling of the solid or solutions should be conducted in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Damage/Eye Irritation | Safety glasses with side shields or goggles. |
| Environmental Hazard | Containment measures to prevent release to the environment. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Immediately clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills (solutions), absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Primary and Secondary Procedures
The primary and most recommended disposal method for this compound is through a licensed hazardous waste disposal service. However, for research settings, an in-lab chemical neutralization step can be considered to convert the nitrile to a less toxic form before collection. This secondary procedure must be performed with extreme caution and only by trained personnel.
-
Segregation: This compound is a halogenated organic waste . It must be segregated from non-halogenated waste streams to facilitate proper disposal and control costs.
-
Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, particularly strong acids and bases.
-
Pickup: Arrange for collection by your institution's EHS or a licensed professional waste disposal service.
Disclaimer: The following protocol is illustrative and based on the general chemistry of nitrile hydrolysis.[1][2][3] It has not been validated for this specific compound. Researchers must first conduct a thorough risk assessment and test this procedure on a small scale in a controlled environment before applying it to larger quantities of waste. The reaction should be monitored for any signs of unexpected reactivity or gas evolution.
The goal of this procedure is to hydrolyze the toxic nitrile group to a less toxic carboxylate salt.
Experimental Protocol:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: Dilute the this compound waste with 10 volumes of an alcohol solvent (e.g., for 10 mL of a waste solution, add 100 mL of ethanol). This helps to control the reaction rate and improve solubility.
-
Hydrolysis: To the diluted solution, slowly and with stirring, add 2 volumes of a 10% aqueous sodium hydroxide (NaOH) solution (e.g., for the 110 mL solution from the previous step, add 20 mL of 10% NaOH). Caution: The addition of base may be exothermic and could potentially generate hydrogen cyanide if not performed slowly and with cooling. Monitor the temperature of the reaction mixture.
-
Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature.
-
Waste Collection: The resulting solution, containing the sodium salt of 3-(2,3-Dichlorophenyl)-3-oxopropanoic acid, should be collected as halogenated organic waste as described in the Primary Disposal Procedure. Although the nitrile is hydrolyzed, the halogenated aromatic ring remains, and the solution should still be treated as hazardous waste.
Quantitative Data for Illustrative Hydrolysis:
| Parameter | Value/Range | Notes |
| Reagent Ratio (Waste:Solvent:Base) | 1 : 10 : 2 (by volume) | Illustrative ratio, may need optimization. |
| Base Concentration | 10% aqueous NaOH | Standard concentration for nitrile hydrolysis. |
| Reaction Temperature | Reflux (~80-90 °C) | Elevated temperature is typically required.[2][4] |
| Reaction Time | 2 - 4 hours | Should be determined by reaction monitoring. |
| pH of final solution | > 12 | Ensure basic conditions are maintained. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile was not located. The following guidance is based on best practices for handling similar chemical structures and hazardous materials. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate operational procedures and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data is unavailable, the chemical structure, containing a dichlorophenyl ring and a nitrile group, suggests potential for toxicity, skin and eye irritation, and harmful effects if inhaled or ingested. The required personal protective equipment is outlined below.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses with side shields or goggles. All handling of the solid or solutions should be conducted in a certified chemical fume hood.[1] |
| Skin Corrosion/Irritation | Chemical-resistant gloves (Nitrile), Lab coat.[1] |
| Serious Eye Damage/Eye Irritation | Safety glasses with side shields or goggles.[1] |
| Specific Target Organ Toxicity | All work should be performed in a chemical fume hood to avoid inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.
-
Preparation:
-
Before starting any work, ensure that a current and complete risk assessment has been performed.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Compound:
-
Handle the solid material carefully to avoid generating dust.[2][3]
-
When weighing the compound, do so within the fume hood or a balance enclosure.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound tightly closed when not in use and store in a cool, dry, and well-ventilated area.[4]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Disposal Plan: Waste Management and Spill Protocol
Proper disposal is essential to protect personnel and the environment. All waste generated from handling this compound should be considered hazardous.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Containerization: Use a dedicated, leak-proof, and sealed container for all solid and liquid waste. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[5]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary.
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, and it is safe to do so, open windows to increase ventilation.[1]
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.[1]
-
Containment:
-
Solid Spills: Carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container.[1]
-
Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Place the absorbed material into a labeled hazardous waste container.[1]
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your institution's EHS department.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
